3-Bromo-4-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQZOLXWFQQJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355828 | |
| Record name | 3-Bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-22-6 | |
| Record name | 3-Bromo-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-methylpyridine from 4-Picoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-Bromo-4-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries, starting from 4-picoline (also known as γ-picoline or 4-methylpyridine).[1][2] This document details various synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate laboratory application and process development.
Introduction
This compound is a versatile heterocyclic building block utilized in the synthesis of a wide range of complex organic molecules. Its strategic functionalization with a bromine atom at the 3-position and a methyl group at the 4-position of the pyridine (B92270) ring allows for diverse subsequent chemical transformations, making it a valuable precursor for active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] This guide focuses on the practical synthesis of this compound from the readily available starting material, 4-picoline.
Synthetic Strategies
Several synthetic pathways have been established for the preparation of this compound from 4-picoline. The primary strategies include:
-
Direct Bromination of 4-Picoline: This approach involves the direct electrophilic substitution of a hydrogen atom with a bromine atom on the pyridine ring. Due to the electron-deficient nature of the pyridine ring, this reaction requires harsh conditions.
-
Synthesis via 4-Picoline-N-Oxide: To overcome the low reactivity of the pyridine ring towards electrophilic substitution, 4-picoline can be first converted to its N-oxide. The N-oxide group activates the pyridine ring, facilitating bromination at the desired position. Subsequent deoxygenation yields the final product.
-
Synthesis from 3-Amino-4-methylpyridine (via Nitration of 4-Picoline): This multi-step synthesis involves the nitration of 4-picoline to form 4-methyl-3-nitropyridine (B1297851), followed by reduction to 3-amino-4-methylpyridine. A Sandmeyer-type reaction is then employed to introduce the bromine atom.
The following sections provide detailed experimental protocols and data for these key synthetic transformations.
Experimental Protocols and Data
Direct Bromination of 4-Picoline
This method achieves the synthesis in a single step but often requires high temperatures and strong acids.
Method 1: Bromination using Bromine and Fuming Sulfuric Acid
A mixture of 4-picoline and 20% fuming sulfuric acid is heated, and bromine is added dropwise. The reaction proceeds at a high temperature for several hours. After cooling, the reaction mixture is poured into ice water and neutralized, followed by steam distillation to isolate the product.[3]
Method 2: Bromination using Bromine with AlCl₃ and KBr
Under a nitrogen atmosphere, 4-picoline is slowly added to a mixture of AlCl₃ and potassium bromide. The mixture is then heated, and bromine is added dropwise over an hour. The reaction is maintained at an elevated temperature for over 24 hours. Work-up involves cooling the reaction mixture, pouring it onto crushed ice, neutralizing with sodium hydroxide (B78521) solution, and extracting the product with dichloromethane. The final product is purified by column chromatography.[4][5]
| Reactants/Reagents | Method 1 | Method 2 |
| 4-Picoline | 140 g | 0.054 mol |
| Bromine | 250 g | 0.07 mol |
| Fuming Sulfuric Acid (20%) | 720 ml | - |
| AlCl₃ | - | 0.07 mol |
| KBr | - | 0.01 mol |
| Reaction Conditions | ||
| Temperature | 160-170 °C | 120 °C |
| Reaction Time | 15 hours | 26 hours |
| Yield and Purity | ||
| Yield | 66% (171 g) | 57% (5.3 g) |
| Purity | Not specified | 99.9% |
Table 1: Quantitative Data for Direct Bromination of 4-Picoline
Synthesis via 4-Picoline-N-Oxide
This two-step approach involves the formation of 4-picoline-N-oxide, followed by bromination and deoxygenation. This route often provides better regioselectivity and milder reaction conditions compared to direct bromination.
Step 1: Synthesis of 4-Picoline-N-Oxide
4-Picoline is oxidized to its N-oxide using an oxidizing agent such as peracetic acid, which can be generated in situ from hydrogen peroxide and acetic acid.[6][7]
Step 2: Bromination of 4-Picoline-N-Oxide and Deoxygenation
The bromination of pyridine N-oxides can be achieved using various brominating agents.[8] A subsequent deoxygenation step is required to obtain the final product.[9][10]
Detailed, consolidated experimental protocols for the bromination of 4-picoline-N-oxide and subsequent deoxygenation to this compound are not extensively detailed in the provided search results as a single, streamlined process. However, the general principles of N-oxide activation for electrophilic substitution are well-established in organic chemistry.
Synthesis from 3-Amino-4-methylpyridine
This multi-step route provides a high-yielding pathway to the target molecule.
Step 1: Nitration of 4-Picoline to 4-Methyl-3-nitropyridine
This step introduces a nitro group at the 3-position of the pyridine ring, which can then be converted to an amino group.
Step 2: Reduction of 4-Methyl-3-nitropyridine to 4-Methyl-3-aminopyridine
The nitro group is reduced to an amino group, typically through catalytic hydrogenation. For example, 4-methyl-3-nitropyridine is dissolved in methanol, and hydrogenation is carried out using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. This reaction proceeds to completion, yielding 4-methyl-3-aminopyridine with a molar yield of 95%.[11]
Step 3: Sandmeyer-type Bromination of 4-Methyl-3-aminopyridine
This is a classic method for converting an amino group on an aromatic ring to a bromine atom.
Under cooling in an ice-salt bath, 4-methyl-3-aminopyridine is added to hydrobromic acid (48%). The mixture is cooled to -5 °C, and bromine is added dropwise, followed by the dropwise addition of a sodium nitrite (B80452) solution. After stirring, the pH of the solution is adjusted to 9 with a sodium hydroxide solution. The product is then extracted with ethyl acetate, dried, and concentrated.[4][11]
| Reactants/Reagents | Molar/Mass Quantities |
| 4-Methyl-3-aminopyridine | 10.8 g (0.1 mol) |
| Hydrobromic Acid (48%) | 46 ml (0.4 mol) |
| Bromine | 15 ml (0.3 mol) |
| Sodium Nitrite (40% solution) | 40-42 g |
| Sodium Hydroxide (50% solution) | To adjust pH to 9 |
| Reaction Conditions | |
| Temperature | -5 °C to 20 °C |
| Reaction Time | Addition over ~1.5h, then 30 min stirring |
| Yield | |
| Molar Yield | 95% |
Table 2: Quantitative Data for the Synthesis of this compound from 4-Methyl-3-aminopyridine
Synthesis Pathway Diagrams
The following diagrams illustrate the logical workflow of the described synthetic routes.
Caption: Synthetic pathways from 4-picoline to this compound.
Conclusion
The synthesis of this compound from 4-picoline can be accomplished through several distinct routes. The choice of a particular method will depend on factors such as the desired scale of the reaction, available reagents and equipment, and tolerance for harsh reaction conditions. The direct bromination route is the most straightforward but requires high temperatures and can lead to lower yields. The synthesis via the amino intermediate is a high-yielding, multi-step process that involves well-established and reliable reactions. The N-oxide route offers an alternative with potentially milder conditions and good regioselectivity, although it involves an additional protection-deprotection sequence. This guide provides the necessary technical details to assist researchers and process chemists in selecting and implementing the most suitable synthetic strategy for their specific needs.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 3430-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 11. CN104945314A - Method for preparing this compound - Google Patents [patents.google.com]
safe handling and storage of 3-Bromo-4-methylpyridine
An In-depth Technical Guide to the Safe Handling and Storage of 3-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information and detailed protocols for the handling and storage of this compound (CAS No. 3430-22-6). Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆BrN | [1] |
| Molecular Weight | 172.02 g/mol | [1] |
| Appearance | Clear, colorless to yellow liquid | [2] |
| Boiling Point | 199-200 °C | |
| Density | 1.549 g/mL at 25 °C | |
| Flash Point | 79.4 °C (closed cup) | |
| Refractive Index | n20/D 1.56 | |
| Solubility | Soluble in chloroform (B151607) and methanol. | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated precautionary statements.
| GHS Classification | Pictogram | Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | [1] | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [1] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [1] | |
| Combustible Liquid | None | H227: Combustible liquid | P210, P280, P370+P378, P403+P235, P501 | [4] |
Toxicological Information
Currently, there is no specific quantitative data available for the acute toxicity of this compound, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values.[2][5] The toxicological properties of this compound have not been fully investigated.[5] Therefore, it should be handled with extreme care as a potentially toxic substance.
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5]
Safe Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the .
Caption: Workflow for Safe Handling and Storage of this compound.
Incompatibilities and Hazardous Decomposition
Understanding the chemical incompatibilities and potential for hazardous decomposition is critical for safe storage and handling.
Caption: Incompatibilities and Hazardous Decomposition of this compound.
Experimental Protocols
The following are detailed methodologies adapted for the safe handling of this compound.
Personal Protective Equipment (PPE) Selection and Use
A risk assessment should always be conducted to determine the appropriate PPE.
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection :
-
Gloves : Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially after direct contact with the chemical.
-
Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.
-
Clothing : Wear long pants and closed-toe shoes.
-
-
Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or in case of engineering control failure, a NIOSH-approved respirator with an organic vapor cartridge is required.
Minor Spill Cleanup Protocol
This protocol is for small spills (less than 100 mL) within a chemical fume hood.
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Ensure Ventilation : Confirm that the chemical fume hood is functioning correctly.
-
Don Appropriate PPE : Wear chemical safety goggles, a face shield, nitrile or neoprene gloves, and a lab coat.
-
Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to surround and cover the spill.
-
Collect the Absorbed Material : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of Waste : All contaminated materials, including gloves and cleaning cloths, must be placed in the hazardous waste container.
-
Wash Hands : Thoroughly wash hands with soap and water after the cleanup is complete.
Emergency First Aid Procedures
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact : Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Storage Procedures
Proper storage is essential to maintain the stability of this compound and prevent hazardous situations.
-
Location : Store in a cool, dry, and well-ventilated area away from direct sunlight.[4]
-
Container : Keep the container tightly closed when not in use.[4]
-
Incompatibilities : Store away from strong oxidizing agents, heat, sparks, and open flames.[4]
By strictly following these guidelines, researchers, scientists, and drug development professionals can safely handle and store this compound, minimizing the risk of exposure and accidents.
References
An In-depth Technical Guide to 3-Bromo-4-methylpyridine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-methylpyridine, a substituted pyridine (B92270) derivative, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its strategic placement of a bromine atom and a methyl group on the pyridine ring imparts unique reactivity, making it a valuable intermediate for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its application in targeting significant signaling pathways in drug discovery.
Chemical and Physical Properties
This compound is a clear, colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for handling, storage, and reaction setup.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆BrN | |
| Molecular Weight | 172.02 g/mol | |
| CAS Number | 3430-22-6 | |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 199-200 °C (lit.) | |
| Density | 1.549 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.56 (lit.) | |
| pKa | 3.54 ± 0.18 (Predicted) | [1] |
| Solubility | Soluble in chloroform (B151607) and methanol. | [1] |
| Storage | Store in a cool, dry place under an inert atmosphere. | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. Two common experimental protocols are detailed below.
Protocol 1: Bromination of 4-Methylpyridine (B42270)
This method involves the direct bromination of 4-methylpyridine in the presence of a Lewis acid.
Experimental Protocol:
-
To a 60 mL constant pressure dropping funnel, add 0.054 mol of 4-methylpyridine.
-
Under a nitrogen atmosphere and with stirring at room temperature, slowly add the 4-methylpyridine dropwise to a mixture of 0.07 mol of aluminum chloride (AlCl₃) and 0.01 mol of potassium bromide (KBr).
-
Stir the reaction mixture for 1 hour at room temperature.
-
Equip the reaction vessel with a condenser and heat the mixture to 120 °C.
-
Slowly add 0.07 mol of bromine dropwise over approximately 1 hour.
-
Continue heating and stirring at 120 °C for 26 hours.
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it into crushed ice with stirring.
-
Adjust the pH to neutral using a sodium hydroxide (B78521) solution and continue stirring until all solids dissolve.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and recover the solvent by steam distillation.
-
Purify the resulting oily product by column chromatography (eluent: petroleum ether:ethyl acetate (B1210297) = 6:1) to yield this compound as a tan oil[1].
Protocol 2: From 4-Methyl-3-nitropyridine (B1297851)
This two-step synthesis involves the reduction of a nitro group followed by a Sandmeyer-type reaction.
Step 1: Synthesis of 4-Methyl-3-aminopyridine
-
In an autoclave, dissolve 4-methyl-3-nitropyridine (13.8 g, 0.1 mol) in methanol.
-
Add 10% Pd/C (0.1 g) as a catalyst.
-
Pressurize the autoclave with hydrogen gas to 0.5 MPa.
-
Heat the reaction mixture to 30-40 °C and maintain for 15 hours.
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Cool the reaction to room temperature and filter through diatomaceous earth.
-
Wash the filter cake with dichloromethane.
-
Concentrate the filtrate to obtain 4-methyl-3-aminopyridine[2].
Step 2: Synthesis of this compound
-
Under a cold salt bath (-10 °C to 0 °C), add 4-methyl-3-aminopyridine (10.8 g, 0.1 mol) to 48% hydrobromic acid (46 ml, 0.4 mol).
-
Cool the mixture to -5 °C and slowly add bromine (15 ml, 0.3 mol) dropwise over 30-35 minutes.
-
While maintaining the temperature below 0 °C, add a 40% aqueous solution of sodium nitrite (B80452) (42 g) dropwise over 1-1.1 hours.
-
Continue to stir the mixture for 30 minutes below 0 °C.
-
Slowly add a 50% sodium hydroxide solution to adjust the pH to 9, keeping the temperature below 20 °C.
-
Extract the reaction mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate to obtain this compound[2].
Chemical Reactivity and Applications in Synthesis
This compound is a key intermediate in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions. Its reactivity allows for the introduction of diverse functionalities at the 3-position of the pyridine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids to synthesize biaryl and heteroaryl compounds.
Representative Experimental Protocol (adapted from similar bromopyridines):
-
In a dry Schlenk tube, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed toluene (B28343) (5 mL) and water (1 mL) via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.
Representative Experimental Protocol (adapted from similar bromopyridines):
-
In a large Schlenk vessel, charge (+/-)-trans-1,2-diaminocyclohexane (8.8 mmol), this compound (18 mmol), (±)-BINAP (0.35 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃], 0.18 mmol), and sodium tert-butoxide (NaOBuᵗ, 25 mmol).
-
Add toluene (50 mL) to the vessel.
-
Heat the resulting mixture at 80 °C for 4 hours with stirring under an inert atmosphere.
-
After cooling to room temperature, add diethyl ether (50 mL).
-
Wash the resulting yellow mixture with brine (2 x 30 mL).
-
Dry the organic layer over magnesium sulfate (MgSO₄) and remove the solvent by evaporation under reduced pressure.
-
Recrystallize the yellow product from pentane/diethyl ether[3].
Role in Targeting Signaling Pathways
This compound serves as a crucial building block in the synthesis of inhibitors for key signaling pathways implicated in various diseases.
Phosphodiesterase 4 (PDE4) Signaling Pathway
Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP), thereby playing a critical role in regulating intracellular signaling. Inhibitors of PDE4 have therapeutic potential in treating inflammatory diseases. This compound is a precursor in the synthesis of potent PDE4 inhibitors.
Caption: PDE4 Signaling Pathway and Inhibition.
GABA-A Receptor Signaling Pathway
The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system. Ligands that modulate the GABA-A receptor are used to treat anxiety, epilepsy, and sleep disorders. This compound is utilized in the synthesis of benzodiazepine (B76468) site ligands for the GABA-A receptor.
Caption: GABA-A Receptor Signaling and Modulation.
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined properties and reactivity. Its utility in palladium-catalyzed cross-coupling reactions makes it an essential building block for the synthesis of a wide range of complex organic molecules. The ability to functionalize the pyridine ring at the 3-position provides a powerful tool for medicinal chemists and drug development professionals, enabling the creation of novel compounds that target critical signaling pathways, such as those involving PDE4 and the GABA-A receptor. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers working with this important synthetic intermediate.
References
An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 3-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-bromo-4-methylpyridine (CAS 3430-22-6). The structural elucidation of this compound is critical for its application as a key building block in the synthesis of various pharmaceutical agents and functional materials. ¹H NMR spectroscopy serves as a primary tool for confirming its identity and purity. This document outlines the expected spectral features, provides a standardized protocol for data acquisition, and illustrates the key proton relationships.
¹H NMR Spectral Data & Analysis
While specific, experimentally verified high-resolution data is not consistently available in public databases, the ¹H NMR spectrum of this compound can be reliably predicted based on fundamental principles and data from analogous substituted pyridines. The molecule possesses three distinct aromatic protons and one methyl group, leading to four unique signals in the spectrum.
The electronegative nitrogen atom and the bromine atom significantly influence the chemical shifts of the adjacent protons. Protons ortho to the nitrogen (H-2 and H-6) are typically deshielded and appear further downfield. The electron-donating methyl group provides slight shielding to its neighboring proton (H-5).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 8.55 | Singlet (s) | - | 1H |
| H-6 | ~ 8.30 | Doublet (d) | JH6-H5 ≈ 5.0 | 1H |
| H-5 | ~ 7.20 | Doublet (d) | JH5-H6 ≈ 5.0 | 1H |
| 4-CH₃ | ~ 2.40 | Singlet (s) | - | 3H |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent, concentration, and spectrometer frequency.
Spectral Interpretation:
-
H-2: This proton is adjacent to the bromine atom and ortho to the nitrogen atom. It has no vicinal proton neighbors, and thus, it is expected to appear as a sharp singlet. Due to the strong deshielding effect of the nitrogen, it is predicted to be the most downfield of the aromatic signals.
-
H-6: This proton is also ortho to the nitrogen atom, placing it downfield. It is coupled to H-5, resulting in a doublet.
-
H-5: This proton is ortho to the methyl group and vicinal to H-6. It appears as a doublet due to coupling with H-6. It is the most upfield of the aromatic protons.
-
4-CH₃: The protons of the methyl group have no adjacent proton neighbors, so they appear as a distinct singlet in the upfield region of the spectrum.
Logical Diagram of Proton Coupling
The following diagram illustrates the structure of this compound and the key coupling interaction between the vicinal protons H-5 and H-6.
Caption: Proton assignments and coupling relationship in this compound.
Experimental Protocols
The following section details a standard methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Use a standard deuterated solvent, typically Deuterated Chloroform (CDCl₃), as it is effective at dissolving the compound and has a well-defined residual solvent peak (δ ≈ 7.26 ppm).
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Mixing: Vortex the sample until the solid is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure no solid particles are transferred.
-
Labeling: Securely cap and clearly label the NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will use the deuterium (B1214612) signal from the solvent to "lock" the magnetic field, compensating for any drift. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Experiment: A standard one-dimensional proton pulse-acquire experiment is sufficient.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Scans: Acquire a suitable number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).
-
3. Data Processing and Analysis:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Integration and Analysis: Integrate the signals to determine the relative number of protons for each resonance. Measure the chemical shifts and coupling constants for each multiplet to complete the spectral assignment.
The Crystalline Architecture of 3-Bromo-4-methylpyridine Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of 3-bromo-4-methylpyridine derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug development and materials science. Due to the absence of publicly available crystallographic data for this compound, this paper focuses on the well-characterized derivative, 3,5-Dibromo-4-methylpyridine , as a representative example. The data presented herein, including detailed crystallographic parameters and experimental protocols, serves as a foundational resource for understanding the solid-state properties and intermolecular interactions of this important class of compounds.
Introduction
This compound and its derivatives are versatile heterocyclic building blocks used in the synthesis of a range of functional molecules. Their utility is notable in the development of pharmaceuticals, where they serve as precursors to compounds targeting significant biological pathways, including phosphodiesterase type 4 (PDE4) inhibitors and ligands for the human GABA-A receptor.[1][2] The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, is fundamental to understanding a compound's physical and chemical properties, such as solubility, stability, and bioavailability. This guide summarizes the key crystallographic features of a representative derivative and outlines the experimental procedures for its characterization.
Crystallographic Data Summary
The crystal structure of 3,5-Dibromo-4-methylpyridine has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the table below. This information provides a clear and structured overview of the crystallographic parameters, facilitating comparison and further computational studies.
| Parameter | Value for 3,5-Dibromo-4-methylpyridine |
| Chemical Formula | C₆H₅Br₂N |
| Formula Weight ( g/mol ) | 250.91 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | |
| a (Å) | 14.178 (3) |
| b (Å) | 6.9187 (18) |
| c (Å) | 7.6407 (12) |
| Unit Cell Volume (ų) | 749.5 (3) |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (Mg m⁻³) | 2.224 |
| Radiation Type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 293 |
| Absorption Coefficient (μ, mm⁻¹) | 10.72 |
| CCDC Number | 1482349 |
Data sourced from IUCrData (2016).[3]
In the crystal structure of 3,5-Dibromo-4-methylpyridine, the molecules are organized through a network of non-covalent interactions. Notably, Br⋯N and Br⋯Br halogen bonds link the molecules into zigzag chains. These chains are further interconnected by offset π–π stacking interactions between the pyridine (B92270) rings, resulting in a stable three-dimensional framework.[3]
Experimental Protocols
This section details the methodologies for the synthesis of the parent compound, this compound, and the specific protocol for the crystallization of the analyzed derivative, 3,5-Dibromo-4-methylpyridine.
Synthesis of this compound
A common method for the preparation of this compound involves the diazotization of 4-methyl-3-aminopyridine followed by a Sandmeyer-type reaction.
Materials:
-
4-methyl-3-nitropyridine
-
Methanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Hydrobromic acid (48%)
-
Bromine
-
Sodium nitrite (B80452)
-
Sodium hydroxide (B78521)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reduction of Nitro Group: 4-Methyl-3-nitropyridine (0.1 mol) is dissolved in methanol. 10% Pd/C catalyst is added, and the mixture is subjected to hydrogenation (e.g., in an autoclave under hydrogen pressure) until the reaction is complete, yielding 4-methyl-3-aminopyridine.[4] The catalyst is removed by filtration.
-
Diazotization and Bromination: The resulting 4-methyl-3-aminopyridine is added to cooled hydrobromic acid (48%). The solution is further cooled (to between -10°C and 0°C), and bromine is added dropwise. An aqueous solution of sodium nitrite is then added slowly while maintaining the low temperature.[4]
-
Work-up: After the addition is complete, the reaction mixture is stirred for a short period. The pH of the solution is then carefully adjusted to be alkaline using a sodium hydroxide solution.[4]
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[2][4]
Crystallization of 3,5-Dibromo-4-methylpyridine
Single crystals suitable for X-ray diffraction are obtained through recrystallization.
Materials:
-
Commercially available 3,5-Dibromo-4-methylpyridine
Procedure:
-
The commercially sourced 3,5-Dibromo-4-methylpyridine is dissolved in a minimal amount of hot ethanol to create a saturated solution.
-
The solution is allowed to cool slowly to room temperature.
-
Over time, the solubility of the compound decreases, leading to the formation of colorless, prismatic crystals.[3]
-
The crystals are then isolated from the mother liquor, typically by filtration, and dried.
Visualized Workflows and Relationships
To adhere to best practices in scientific communication, the following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the study of this compound derivatives.
Experimental Workflow for Crystal Structure Determination
The following diagram outlines the standard experimental workflow for single-crystal X-ray diffraction analysis.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Role as a Synthetic Building Block
As no direct involvement in signaling pathways for the core molecule is established, the following diagram illustrates its logical relationship as a key intermediate in the synthesis of biologically active compounds.
References
Navigating the Solubility Landscape of 3-Bromo-4-methylpyridine: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility of 3-Bromo-4-methylpyridine (CAS No. 3430-22-6), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, providing available solubility data, detailed experimental protocols for its determination, and logical workflows to guide laboratory practices.
Introduction
This compound, also known as 3-bromo-4-picoline, is a substituted pyridine (B92270) derivative with significant applications in organic synthesis.[1] Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification processes, and formulation development. Understanding its solubility profile is paramount for optimizing its use in synthetic and medicinal chemistry.
Physicochemical Properties
Before delving into its solubility, a summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆BrN | [2] |
| Molecular Weight | 172.02 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Boiling Point | 199-200 °C | [4][5] |
| Density | 1.549 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.56 | [5] |
Solubility Profile
Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been consistently reported. This guide summarizes the available qualitative data in Table 2.
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Organic Solvent | Qualitative Solubility | Reference |
| Chloroform | Soluble | [3][4] |
| Methanol | Soluble | [3][4] |
It is important to note that "soluble" is a general descriptor. For precise applications, experimental determination of quantitative solubility is highly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized experimental protocol for determining the equilibrium solubility of a compound like this compound in an organic solvent. This method, often referred to as the "shake-flask method," is considered a gold standard for its accuracy and reliability.[6]
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, chloroform)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or incubator
-
Syringe filters (chemically inert, e.g., PTFE with a 0.22 µm pore size)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high concentration measurements.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a calibrated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical signal on the calibration curve.
-
-
Data Reporting: Report the solubility as the average of multiple determinations in units such as g/100 mL or mol/L at the specified temperature.
Logical and Experimental Workflows
To aid researchers in their experimental design, the following diagrams, generated using Graphviz, illustrate logical workflows for solubility assessment.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Logical deductions from solubility in different solvent types.
Conclusion
While quantitative solubility data for this compound remains a gap in the current literature, this technical guide provides the necessary qualitative information and a robust experimental framework for its determination. The provided protocols and logical workflows are designed to assist researchers in accurately assessing the solubility of this important chemical intermediate, thereby facilitating its effective application in research and development.
References
An In-depth Technical Guide to 3-Bromo-4-methylpyridine (CAS 3430-22-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-methylpyridine, also known by synonyms such as 3-Bromo-4-picoline, is a halogenated pyridine (B92270) derivative of significant interest in the chemical and pharmaceutical industries.[1][2] Its unique molecular structure, featuring a pyridine ring substituted with a bromine atom at the 3-position and a methyl group at the 4-position, makes it a versatile intermediate for the synthesis of complex organic molecules.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, hazards, and its crucial role as a building block in the development of therapeutic agents, particularly phosphodiesterase type 4 (PDE4) inhibitors and γ-aminobutyric acid type A (GABAA) receptor ligands.[1][2]
Chemical and Physical Properties
This compound is typically a clear, colorless to light yellow liquid.[4] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 3430-22-6 | [1][5] |
| Molecular Formula | C₆H₆BrN | [5] |
| Molecular Weight | 172.02 g/mol | [5] |
| Appearance | Clear colorless to yellow liquid | [4] |
| Boiling Point | 199-200 °C | [6] |
| Density | 1.549 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.56 | [6] |
| Flash Point | 79.4 °C (174.9 °F) - closed cup | [1] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) | [6] |
| InChI Key | GSQZOLXWFQQJHJ-UHFFFAOYSA-N | [5] |
| SMILES | CC1=C(C=NC=C1)Br | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the bromination of 4-methylpyridine (B42270). Several methods have been reported, with variations in reagents and reaction conditions.
Synthesis from 4-Methylpyridine via Electrophilic Bromination
One common laboratory-scale synthesis involves the direct bromination of 4-methylpyridine in the presence of a Lewis acid catalyst.[7]
Experimental Protocol:
-
To a mixture of aluminum chloride (0.07 mol) and potassium bromide (0.01 mol), slowly add 4-methylpyridine (0.054 mol) at room temperature under a nitrogen atmosphere with stirring.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Heat the reaction mixture to 120 °C.
-
Slowly add bromine (0.07 mol) dropwise over approximately 1 hour.
-
Maintain the reaction at 120 °C with continuous stirring for 26 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into crushed ice with stirring.
-
Neutralize the solution by adding sodium hydroxide (B78521) solution until a neutral pH is achieved and all solids are dissolved.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and recover the solvent via steam distillation.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) (6:1) as the eluent to yield this compound.[7]
Synthesis from 4-Methyl-3-nitropyridine (B1297851)
An alternative synthetic route involves the reduction of 4-methyl-3-nitropyridine followed by a Sandmeyer-type reaction.[2]
Experimental Protocol:
-
Reduction: Dissolve 4-methyl-3-nitropyridine in methanol and subject it to hydrogenation reduction in the presence of a catalyst (e.g., 10% Pd/C) in an autoclave under hydrogen pressure. After the reaction is complete, filter the mixture and concentrate the filtrate to obtain 4-methyl-3-aminopyridine.[2]
-
Diazotization and Bromination: Cool the 4-methyl-3-aminopyridine and react it with an acid to form the corresponding salt. Cool the solution to between -10 °C and 0 °C. Add bromine dropwise, followed by the dropwise addition of an aqueous solution of sodium nitrite. After the addition is complete, adjust the pH of the solution to alkaline. Extract the product, dry the organic layer, and concentrate to yield this compound.[2]
Analytical Methods
The purity and identity of this compound are typically assessed using standard analytical techniques.
-
Gas Chromatography (GC): Purity is often determined by GC. A typical assay shows a purity of ≥97.5%.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the structure of the molecule.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[5]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern.[9]
While specific, detailed protocols for these analyses are often method-dependent and developed in-house, general procedures for the analysis of pyridine derivatives by techniques like HPLC are available and can be adapted.[10]
Hazards and Safety Information
This compound is classified as an irritant and requires careful handling in a laboratory setting.
GHS Hazard Classification:
| Hazard Class | GHS Code | Description | Reference(s) |
| Skin Irritation | H315 | Causes skin irritation | [1][5] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][5] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [1][5] |
Precautionary Statements:
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[1] Key precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]
Biological Activity and Applications in Drug Development
Current literature does not indicate significant direct biological activity of this compound itself. Its primary importance in the life sciences lies in its role as a key intermediate for the synthesis of biologically active compounds.
Intermediate for Phosphodiesterase Type 4 (PDE4) Inhibitors
This compound is a crucial building block in the synthesis of potent and selective PDE4 inhibitors.[1] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory and immune responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells. This mechanism is therapeutically relevant for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Intermediate for GABAA Receptor Ligands
This compound also serves as a precursor for the synthesis of ligands for the GABAA receptor.[1][6] The GABAA receptor is the major inhibitory neurotransmitter receptor in the central nervous system.[4] Ligands that modulate the activity of this receptor, such as benzodiazepines, are used to treat anxiety, insomnia, and seizure disorders. The development of subtype-selective GABAA receptor modulators is an active area of research for developing drugs with improved side-effect profiles.[4]
Conclusion
This compound (CAS 3430-22-6) is a valuable chemical intermediate with well-defined properties and established synthetic routes. While it does not appear to possess significant intrinsic biological activity, its utility as a starting material for the synthesis of potent modulators of key biological targets, such as PDE4 and GABAA receptors, makes it a compound of high interest for medicinal chemists and drug development professionals. A thorough understanding of its chemistry, handling requirements, and applications is essential for its effective use in research and development.
References
- 1. 3-溴-4-甲基吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CN104945314A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders [mdpi.com]
- 4. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H6BrN | CID 817630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 3430-22-6 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. This compound(3430-22-6) 1H NMR spectrum [chemicalbook.com]
- 10. helixchrom.com [helixchrom.com]
An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-picoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-picoline, also known as 3-bromo-4-methylpyridine, is a halogenated pyridine (B92270) derivative with significant applications in organic synthesis.[1] Its utility as a key intermediate stems from the presence of the bromine atom and the methyl group on the pyridine ring, which allows for a variety of chemical transformations. This compound serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[2] A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in process design, safety assessments, and quality control. This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-4-picoline, complete with experimental protocols and data presented for clarity and ease of use.
Core Physical Properties
The physical characteristics of 3-Bromo-4-picoline are summarized in the tables below. These properties are critical for handling, storage, and reaction setup.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BrN | [2] |
| Molecular Weight | 172.02 g/mol | [3] |
| Appearance | Clear, colorless to light yellow or tan liquid | [4][5] |
| Odor | Distinctive aromatic odor | |
| Density | 1.549 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.56 | [3] |
Thermal Properties
| Property | Value | Source(s) |
| Boiling Point | 199-200 °C (at 760 mmHg) | [3][5] |
| Flash Point | 79.4 °C (closed cup) | [3] |
| Melting/Freezing Point | Not available (liquid at room temperature) | [6] |
Solubility and Partitioning
| Property | Value | Source(s) |
| Solubility | Soluble in chloroform (B151607) and methanol | [7] |
| Water Solubility | Limited solubility | |
| Predicted pKa | 3.54 ± 0.18 | [7] |
Experimental Protocols
Detailed experimental procedures for the determination of the key physical properties of 3-Bromo-4-picoline are provided below. These protocols are based on standard laboratory practices for organic compounds.
Determination of Boiling Point
The boiling point of 3-Bromo-4-picoline can be determined using a simple distillation apparatus.
Materials:
-
Round-bottom flask
-
Heating mantle
-
Distillation head
-
Condenser
-
Receiving flask
-
Thermometer (calibrated)
-
Boiling chips
-
3-Bromo-4-picoline sample
Procedure:
-
Place a small volume of 3-Bromo-4-picoline into the round-bottom flask along with a few boiling chips.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the sample gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
Record the temperature at which the vapor is in equilibrium with the liquid, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask. This stable temperature is the boiling point.
-
For accuracy, the atmospheric pressure should be recorded, and a pressure correction can be applied if necessary.
Determination of Density
The density of liquid 3-Bromo-4-picoline can be measured using a pycnometer or a calibrated micropipette.
Materials:
-
Pycnometer or a calibrated micropipette
-
Analytical balance
-
3-Bromo-4-picoline sample
-
Constant temperature bath (optional, for high precision)
Procedure (using a pycnometer):
-
Clean and dry the pycnometer thoroughly and record its empty weight.
-
Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Carefully dry the outside of the pycnometer and weigh it.
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with the 3-Bromo-4-picoline sample and repeat the thermal equilibration and weighing steps.
-
Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at the measurement temperature.
Determination of Refractive Index
The refractive index is a measure of how light propagates through the substance and is a useful indicator of purity.
Materials:
-
Abbe refractometer
-
3-Bromo-4-picoline sample
-
Dropper
-
Lens paper
-
Ethanol or other suitable solvent for cleaning
Procedure:
-
Turn on the refractometer and ensure the prism surfaces are clean.
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of the 3-Bromo-4-picoline sample onto the lower prism.
-
Close the prisms and allow the sample to spread evenly.
-
Adjust the light source and the focus to bring the dividing line between the light and dark fields into sharp view.
-
Use the dispersion correction knob to eliminate any color fringes.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Read the refractive index from the scale.
-
Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of the physical properties of 3-Bromo-4-picoline.
Caption: Workflow for the determination of the physical properties of 3-Bromo-4-picoline.
Safety and Handling
3-Bromo-4-picoline is a combustible liquid and should be handled with appropriate safety precautions.[3] It is irritating to the skin, eyes, and respiratory system.[8] Therefore, it is essential to use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Avoid using a direct water jet.[6] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[7]
Conclusion
This technical guide provides a detailed overview of the essential physical properties of 3-Bromo-4-picoline, a vital intermediate in the chemical and pharmaceutical industries. The tabulated data, along with the standardized experimental protocols, offer a valuable resource for researchers and professionals. Adherence to the outlined safety and handling procedures is crucial to ensure safe and effective utilization of this compound in laboratory and manufacturing settings.
References
- 1. Synthesis, physicochemical and vibrational spectral properties of 2–pyridone and 2–aminopyridine derivatives: An experi… [ouci.dntb.gov.ua]
- 2. nbinno.com [nbinno.com]
- 3. This compound 96 3430-22-6 [sigmaaldrich.com]
- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound | 3430-22-6 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound | C6H6BrN | CID 817630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-bromo-4-methylpyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable synthon in medicinal chemistry and materials science for the synthesis of novel 3-aryl-4-methylpyridine derivatives. The protocols and data presented herein are designed to facilitate reaction optimization and successful implementation in a laboratory setting.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester, in the presence of a base. Due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids, the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including proton pump inhibitors and phosphodiesterase type 4 (PDE4) inhibitors.[1] The ability to introduce diverse aryl and heteroaryl substituents at the 3-position of the pyridine (B92270) ring via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships in drug discovery programs.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in the pharmaceutical and agrochemical industries, where the synthesis of arylamines is a frequent necessity.[2] Substituted aminopyridines, in particular, are privileged structural motifs found in a wide array of biologically active molecules and approved drugs. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-Bromo-4-methylpyridine, a key building block in the synthesis of various pharmaceutical candidates.
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that involves an aryl halide or pseudohalide and a primary or secondary amine.[2] The catalytic cycle is generally initiated by the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent coordination of the amine, followed by deprotonation by a base, forms a palladium-amido intermediate. The final step is reductive elimination, which yields the desired N-arylamine product and regenerates the active palladium(0) catalyst, thus completing the cycle.[1][3] The choice of ligand, base, and solvent is crucial for the success of the reaction and is highly dependent on the specific substrates being coupled.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical conditions and reported yields for the Buchwald-Hartwig amination of various bromopyridines with a range of amine coupling partners. This data serves as a valuable guide for the development and optimization of protocols for the amination of this compound.
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [4] |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | N/A | 55-98 | [5] |
| 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Toluene | 100 | N/A | 85 | [6] |
| Aryl Bromide | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | N/A | [7] |
| 3-Bromopyridine-D4 | General Amines | Pd Catalyst / Ligand | NaOtBu | Toluene | 80-110 | N/A | N/A | [8] |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.
Experimental Protocols
This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound. It is intended as a starting point, and optimization of reaction parameters may be necessary for specific amine coupling partners.
Materials and Reagents:
-
This compound
-
Amine of choice
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, RuPhos)
-
Anhydrous base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stir bar
-
Standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1-10 mol%), and the anhydrous base (typically 1.5-2.5 equivalents) under an inert atmosphere of argon or nitrogen.
-
Addition of Reactants: Add this compound (1.0 equivalent) to the Schlenk tube.
-
Inerting the System: Seal the Schlenk tube and evacuate and backfill with the inert gas. This cycle should be repeated three times to ensure the removal of oxygen.
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the addition of the amine (typically 1.1-1.5 equivalents) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically ranging from 80-110 °C).
-
Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-substituted-4-methylpyridin-3-amine.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the Buchwald-Hartwig amination.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Synthesis of Novel PDE4 Inhibitors Utilizing a 3-Bromo-4-methylpyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. It is responsible for the hydrolysis of cAMP, and its inhibition leads to increased intracellular cAMP levels. This elevation in cAMP suppresses inflammatory responses by modulating the activity of various immune cells. Consequently, PDE4 has emerged as a significant therapeutic target for a spectrum of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1] This document provides detailed protocols for the synthesis of a novel phosphodiesterase 4 (PDE4) inhibitor, utilizing 3-bromo-4-methylpyridine as a key starting material. The synthetic strategy hinges on a Suzuki-Miyaura cross-coupling reaction to construct the core bi-aryl structure of the target inhibitor.
Signaling Pathway and Mechanism of Action
Inhibition of PDE4 prevents the degradation of cAMP to AMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP-response element-binding protein (CREB). Activated, phosphorylated CREB (pCREB) translocates to the nucleus, where it modulates the transcription of genes involved in the inflammatory cascade, ultimately leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-2, and IFN-γ.
Experimental Protocols
The synthesis of the target PDE4 inhibitor is accomplished through a multi-step process, commencing with the Suzuki-Miyaura coupling of this compound.
Step 1: Suzuki-Miyaura Cross-Coupling of this compound with 4-methoxyphenylboronic acid
This pivotal step establishes the carbon-carbon bond between the pyridine (B92270) and phenyl rings.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-methyl-3-(4-methoxyphenyl)pyridine.
Step 2: Subsequent Synthetic Modifications (Hypothetical)
Following the successful synthesis of the bi-aryl core, further modifications would be necessary to achieve a potent and selective PDE4 inhibitor. These steps are presented as a general workflow.
Data Presentation
The following tables summarize the typical outcomes for the Suzuki-Miyaura coupling reaction and the inhibitory activity of a hypothetical final product.
Table 1: Suzuki-Miyaura Coupling Reaction Yields
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent System | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 3 | K₂CO₃ | Dioxane/Water | 85 |
| 2 | 3,4-Dimethoxyphenylboronic acid | 3 | K₂CO₃ | Dioxane/Water | 82 |
| 3 | 4-Trifluoromethoxyphenylboronic acid | 3 | K₂CO₃ | Dioxane/Water | 78 |
| 4 | 4-Acetylphenylboronic acid | 3 | K₂CO₃ | Dioxane/Water | 75 |
Yields are for the isolated, purified product.
Table 2: In Vitro PDE4 Inhibitory Activity of Hypothetical Final Compound
| Compound | PDE4A IC₅₀ (nM) | PDE4B IC₅₀ (nM) | PDE4C IC₅₀ (nM) | PDE4D IC₅₀ (nM) |
| Final Product | 85 | 50 | 120 | 95 |
| Rolipram | 110 | 60 | 250 | 150 |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Protocol for In Vitro PDE4 Inhibition Assay
Materials:
-
Purified recombinant human PDE4B enzyme
-
cAMP substrate
-
Assay buffer
-
Synthesized inhibitor compounds
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.
-
Add the inhibitor solutions to the wells of a 384-well plate. Include "no inhibitor" and "no enzyme" controls.
-
Add the diluted PDE4 enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the cAMP substrate to all wells.
-
Incubate the plate at 37 °C for 60 minutes.
-
Stop the reaction and add detection reagents according to the assay kit manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis and evaluation of novel PDE4 inhibitors based on a this compound starting material. The Suzuki-Miyaura coupling is a highly effective method for constructing the core bi-aryl scaffold, and the subsequent in vitro assays are essential for determining the potency and selectivity of the synthesized compounds. This approach offers a promising avenue for the discovery of new therapeutic agents for inflammatory diseases.
References
The Pivotal Role of 3-Bromo-4-methylpyridine in the Synthesis of Proton Pump Inhibitors: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. The intricate chemical architecture of these drugs necessitates a multi-step synthesis, often relying on versatile building blocks. Among these, 3-Bromo-4-methylpyridine emerges as a crucial starting material for the construction of the substituted pyridine (B92270) moiety, a key pharmacophoric element in many blockbuster PPIs, including omeprazole (B731), lansoprazole (B1674482), pantoprazole (B1678409), and rabeprazole (B1678785). This document provides detailed application notes and experimental protocols elucidating the synthetic journey from this compound to the final active pharmaceutical ingredients.
Introduction: The Strategic Importance of this compound
This compound offers a strategic entry point for the synthesis of the complex pyridine cores of various PPIs. The bromine atom at the 3-position and the methyl group at the 4-position provide reactive handles for the regioselective introduction of various substituents required for the specific biological activity of each PPI. The synthetic pathways, while varying for each specific PPI, generally involve the initial functionalization of the pyridine ring, followed by the crucial coupling with a substituted benzimidazole (B57391) thiol and a final oxidation step.
General Synthetic Strategy Overview
The synthesis of PPIs from this compound can be conceptually divided into three main stages:
-
Pyridine Core Elaboration: Modification of the this compound scaffold to introduce the necessary substituents at the 2, 3, 4, and 5-positions. This typically involves a sequence of reactions such as N-oxidation, nitration, nucleophilic substitution, and rearrangement.
-
Thioether Formation: Coupling of the functionalized 2-chloromethylpyridine intermediate with the appropriate 2-mercaptobenzimidazole (B194830) derivative.
-
Oxidation: Selective oxidation of the resulting thioether to the corresponding sulfoxide (B87167), which constitutes the final active PPI.
Application Notes and Protocols for Specific PPIs
While a direct, one-pot conversion from this compound to the final complex pyridine intermediates is not commonly reported, a series of well-established organic transformations can be employed. The following sections outline the synthetic strategies and detailed protocols for key intermediates in the synthesis of major PPIs, starting from precursors that can be derived from this compound.
Rabeprazole Synthesis
The synthesis of rabeprazole requires the preparation of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. A common route to this intermediate begins with 2,3-dimethyl-4-chloropyridine-N-oxide.
Protocol 1: Synthesis of 4-(3-methoxypropoxy)-2,3-Dimethyl pyridine N-Oxide [1]
-
Materials: 2,3-dimethyl-4-chloropyridine-N-oxide, 3-methoxypropanol, Potassium hydroxide (B78521) (KOH), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a stirred solution of DMSO (60 ml), add KOH flakes (12.9 g, 230 mmoles).
-
Slowly add 3-methoxypropanol (14.0 g, 153 mmoles) at a temperature between 30-36°C.
-
Raise the temperature to 50-55°C and maintain for 1 hour.
-
Cool the reaction mixture to 40-42°C and add 2,3-dimethyl-4-chloropyridine-N-oxide (11.6 g, 55 mmoles).
-
Raise the temperature to 75-80°C and maintain for 3 hours, monitoring the reaction by TLC.
-
After completion, the reaction mixture is worked up to isolate the product.
-
Protocol 2: Synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine and in situ Condensation [1]
-
Materials: 4-(3-methoxypropoxy)-2,3-dimethylpyridine (B13667592) N-Oxide, p-toluenesulfonyl chloride, Triethylamine (B128534), Dichloromethane (B109758), 2-Mercaptobenzimidazole, Sodium hydroxide.
-
Procedure:
-
Dissolve 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-Oxide (11.2 g, 53 mmoles) in dichloromethane (25 ml).
-
Add p-toluenesulfonyl chloride (11.2 g, 58 mmoles) and heat to 40°C for 2 hours.
-
Slowly add a solution of triethylamine (8.4 g, 83 mmoles) in dichloromethane (50 ml) over 1 hour.
-
Maintain the reaction at 40-42°C for 3 hours, adjusting the pH to 7-8 with triethylamine.
-
In a separate flask, dissolve sodium hydroxide (4.7 g, 118 mmoles) in water (120 ml) and add 2-mercaptobenzimidazole (8.3 g, 55 mmoles). Heat to 45-50°C.
-
Slowly add the solution of the in situ generated 2-chloromethylpyridine intermediate to the benzimidazole solution over 2-3 hours.
-
Stir for an additional 4 hours.
-
Cool the reaction and recover the thioether intermediate by extraction.
-
Protocol 3: Oxidation to Rabeprazole
-
Materials: Thioether intermediate, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.
-
Procedure:
-
Dissolve the thioether intermediate in dichloromethane.
-
Cool the solution to 0-5°C.
-
Slowly add a solution of m-CPBA in dichloromethane.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Isolate and purify the crude rabeprazole by crystallization.
-
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Alkoxylation | 2,3-dimethyl-4-chloropyridine-N-oxide | 3-methoxypropanol, KOH | DMSO | 75-80 | 3 | ~85 |
| Chlorination & Coupling | 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-Oxide | p-TsCl, Et3N; 2-Mercaptobenzimidazole, NaOH | Dichloromethane, Water | 40-50 | 7 | ~75 (overall) |
| Oxidation | Thioether Intermediate | m-CPBA | Dichloromethane | 0-5 | 1-2 | ~80-90 |
Table 1: Summary of quantitative data for Rabeprazole synthesis.
Lansoprazole Synthesis
The synthesis of lansoprazole involves the key intermediate 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
Protocol 4: Synthesis of the Lansoprazole Sulfide (B99878) Intermediate [2]
-
Materials: 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, 2-Mercaptobenzimidazole, Sodium carbonate.
-
Procedure:
-
A dry mixture of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and 2-mercaptobenzimidazole in the presence of sodium carbonate is subjected to microwave irradiation.
-
Alternatively, the reaction can be carried out in a suitable solvent like ethanol (B145695) with a base such as sodium hydroxide.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the sulfide intermediate.
-
Protocol 5: Oxidation to Lansoprazole [3]
-
Materials: Sulfide intermediate, m-CPBA, Dichloromethane.
-
Procedure:
-
Dissolve the sulfide intermediate in dichloromethane.
-
Cool the solution to a low temperature (e.g., 0°C).
-
Slowly add a solution of m-CPBA in dichloromethane.
-
After the reaction is complete, the mixture is washed with a basic aqueous solution.
-
The organic layer is dried and evaporated to yield lansoprazole. The product can be purified by recrystallization.
-
| Step | Starting Material | Reagents | Method | Yield (%) |
| Coupling | 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl | 2-Mercaptobenzimidazole, Na2CO3 | Microwave | Excellent |
| Oxidation | Sulfide Intermediate | m-CPBA | Conventional | 91[3] |
Table 2: Summary of quantitative data for Lansoprazole synthesis.
Pantoprazole Synthesis
The synthesis of pantoprazole utilizes 2-chloromethyl-3,4-dimethoxypyridine hydrochloride as the key pyridine intermediate.[4]
Protocol 6: Synthesis of the Pantoprazole Thioether Intermediate [4]
-
Materials: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, 5-(Difluoromethoxy)-2-mercaptobenzimidazole, Sodium hydroxide, Water.
-
Procedure:
-
Dissolve 5-(difluoromethoxy)-2-mercaptobenzimidazole in an aqueous solution of sodium hydroxide.
-
To this solution, add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The precipitated thioether is collected by filtration, washed with water, and dried.
-
Protocol 7: Oxidation to Pantoprazole [4]
-
Materials: Thioether intermediate, Sodium hypochlorite, Dichloromethane.
-
Procedure:
-
Suspend the thioether intermediate in dichloromethane.
-
Add an aqueous solution of sodium hypochlorite.
-
Stir the two-phase mixture vigorously until the oxidation is complete.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain crude pantoprazole, which can be purified by recrystallization.
-
| Step | Starting Material | Reagents | Solvent | Yield (%) |
| Coupling | 2-chloromethyl-3,4-dimethoxypyridine HCl | 5-(Difluoromethoxy)-2-mercaptobenzimidazole, NaOH | Water | High |
| Oxidation | Thioether Intermediate | Sodium hypochlorite | Dichloromethane/Water | Good |
Table 3: Summary of quantitative data for Pantoprazole synthesis.
Omeprazole Synthesis
The synthesis of omeprazole involves the intermediate 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. A common starting material for this intermediate is 2,3,5-trimethylpyridine.[5]
Protocol 8: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride [5]
-
Materials: 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, Sulfuryl chloride, Dichloromethane.
-
Procedure:
-
Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (250g) in dichloromethane (480ml) in a three-necked flask and cool in an ice bath.
-
Prepare a solution of sulfuryl chloride (225ml).
-
Add the sulfuryl chloride solution dropwise to the pyridine solution with stirring.
-
After addition, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.
-
Concentrate the reaction mixture under reduced pressure to remove dichloromethane.
-
Add acetone (B3395972) to the residue and stir to form a paste.
-
Filter the solid, wash with acetone, and dry to obtain the product.
-
Protocol 9: Synthesis of the Omeprazole Sulfide Intermediate [6]
-
Materials: 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 2-Mercapto-5-methoxybenzimidazole, Sodium hydroxide, Ethanol, Water.
-
Procedure:
-
In a reaction vessel, dissolve sodium hydroxide (5 g) in ethanol (50 mL) with heating.
-
Add 2-mercapto-5-methoxybenzimidazole (17.8 g) and reflux until dissolved.
-
Cool the mixture to below 10°C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g) in water (100 mL).
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction to proceed for 4 hours.
-
Collect the precipitated white solid by suction filtration and dry.[6]
-
Protocol 10: Oxidation to Omeprazole [7]
-
Materials: Sulfide intermediate, m-CPBA, Dichloromethane.
-
Procedure:
-
Dissolve the sulfide intermediate in dichloromethane.
-
Cool the solution to a low temperature (e.g., 0°C).
-
Slowly add a solution of m-CPBA in dichloromethane.
-
After completion, wash the reaction mixture with a basic aqueous solution.
-
The organic layer is dried and the solvent removed to yield omeprazole.
-
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Chlorination | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Sulfuryl chloride | Dichloromethane | RT | 1.5 | 76.4[5] |
| Coupling | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 2-Mercapto-5-methoxybenzimidazole, NaOH | Ethanol/Water | <30 | 4 | 96[6] |
| Oxidation | Sulfide Intermediate | m-CPBA | Dichloromethane | 0 | 1-2 | High |
Table 4: Summary of quantitative data for Omeprazole synthesis.
Mechanism of Action of Proton Pump Inhibitors
Proton Pump Inhibitors are prodrugs that require activation in an acidic environment. They accumulate in the acidic canaliculi of the gastric parietal cells.
References
- 1. asianjpr.com [asianjpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the Impurities of Lansoprazole [journal11.magtechjournal.com]
- 4. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine (B92270) core is a common motif in a wide array of pharmaceuticals, and the presence of a bromine atom at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of complex molecular architectures, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.
This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. These methods are crucial for the synthesis of diverse compound libraries for drug discovery, particularly in the development of therapeutic agents such as phosphodiesterase type 4 (PDE4) inhibitors and proton pump inhibitors.
Key Applications in Drug Discovery
The 4-methylpyridine-3-yl scaffold, accessible through functionalization of this compound, is a key structural component in a variety of biologically active molecules.
-
Phosphodiesterase Type 4 (PDE4) Inhibitors: This class of drugs is under investigation for the treatment of inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The pyridine moiety often serves as a central scaffold for these molecules.
-
Proton Pump Inhibitors (PPIs): Used to treat acid-related gastrointestinal disorders, many PPIs feature a substituted pyridine ring linked to a benzimidazole (B57391) moiety.
-
Agrochemicals: Derivatives of this compound are also utilized in the synthesis of modern pesticides and crop protection agents.
-
Specialty Chemicals: The reactivity of this compound makes it a valuable intermediate in the production of dyes and other fine chemicals.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise and efficient formation of C-C and C-N bonds. The general catalytic cycle for these reactions is depicted below.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions. Due to limited literature specifically detailing reactions with this compound, data from structurally similar bromopyridine substrates are included to provide representative examples.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene (B28343) | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Data adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.
Table 2: Heck Reaction of Bromopyridines with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | ~78 |
| 2 | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | NMP | 120 | 12 | Moderate |
Data based on general procedures for the Heck reaction with aryl bromides.
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 6 | ~90 |
| 2 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 85 |
| 3 | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 88 |
Data adapted from procedures for the Sonogashira coupling of 2-amino-3-bromopyridines.
Table 4: Buchwald-Hartwig Amination of Bromopyridines with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 18 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | Good |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (0.18 mmol) | BINAP (0.35 mmol) | NaOtBu (25 mmol) | Toluene | 80 | 4 | 60 |
Entry 3 data from a specific procedure for a bromopyridine derivative.Other entries are based on general protocols.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-methyl-3-phenylpyridine (B97484) from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Application Notes and Protocols for the Heck Reaction of 3-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This powerful transformation is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the Heck reaction of 3-bromo-4-methylpyridine, a versatile building block in medicinal chemistry. The following protocols are based on established procedures for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.
The Mizoroki-Heck reaction is the chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[1] The reaction mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by alkene insertion and subsequent β-hydride elimination to afford the desired product and regenerate the active catalyst.
Data Presentation: Exemplary Heck Reaction Conditions
The following tables summarize typical reaction conditions for the Heck coupling of a closely related substrate, 3-bromo-2-methylpyridine, with representative alkenes. These conditions are expected to be a good starting point for the Heck reaction of this compound, though some optimization may be necessary to achieve optimal yields.
Table 1: Heck Reaction of Bromopyridine Derivative with Styrene (B11656)
| Parameter | Value | Reference |
| Aryl Halide | 3-Bromo-2-methylpyridine | [2] |
| Alkene | Styrene | [2] |
| Palladium Catalyst | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | [2] |
| Catalyst Loading | 2 mol% | [2] |
| Ligand | Tri(o-tolyl)phosphine (P(o-tolyl)₃) | [2] |
| Ligand Loading | 4 mol% | [2] |
| Base | Triethylamine (Et₃N) | [2] |
| Base Equivalents | 2.0 | [2] |
| Solvent | N,N-Dimethylformamide (DMF) | [2] |
| Temperature | 100 °C | [2] |
| Reaction Time | 24 hours | [2] |
| Yield | 78% | [2] |
Table 2: Heck Reaction of Bromopyridine Derivative with n-Butyl Acrylate (B77674)
| Parameter | Value | Reference |
| Aryl Halide | 3-Bromo-2-methylpyridine | [2] |
| Alkene | n-Butyl acrylate | [2] |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | [2] |
| Catalyst Loading | 3 mol% | [2] |
| Ligand | Triphenylphosphine (PPh₃) from catalyst | [2] |
| Ligand Loading | - | [2] |
| Base | Triethylamine (Et₃N) | [2] |
| Base Equivalents | 2.0 | [2] |
| Solvent | N,N-Dimethylformamide (DMF) | [2] |
| Temperature | 100 °C | [2] |
| Reaction Time | 18 hours | [2] |
| Yield | 85% | [2] |
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with styrene and n-butyl acrylate. These protocols are adapted from established procedures for similar substrates.[2]
Protocol 1: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Sealed reaction tube or Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, sealed reaction tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the tube and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Using a syringe, add the anhydrous DMF, followed by styrene and triethylamine.
-
Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Sealed reaction tube or Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, sealed reaction tube, add this compound and tetrakis(triphenylphosphine)palladium(0).
-
Seal the tube and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Using a syringe, add the anhydrous DMF, followed by n-butyl acrylate and triethylamine.
-
Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the Heck reaction of this compound.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-methylpyridine is a versatile heterocyclic building block crucial in the synthesis of biaryl compounds, which are prominent scaffolds in medicinal chemistry and materials science. The strategic placement of the bromine atom at the 3-position and the methyl group at the 4-position of the pyridine (B92270) ring allows for regioselective functionalization through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of biaryl derivatives from this compound, focusing on three powerful synthetic methodologies: Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination.
These reactions offer a broad substrate scope and functional group tolerance, enabling the efficient construction of diverse molecular architectures. The resulting biaryl pyridine moieties are key components in a wide range of biologically active molecules, including kinase inhibitors and central nervous system drugs.
Key Cross-Coupling Reactions
The synthesis of biaryl compounds from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The general scheme for these transformations is depicted below.
Caption: General scheme for palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl compounds.[1] The reaction couples this compound with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base.[2]
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives. While specific data for this compound is limited in the reviewed literature, these examples with similar substrates provide a strong starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 12 | 85 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | [1] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Stille Coupling
The Stille coupling reaction is a versatile method for carbon-carbon bond formation involving the reaction of an organostannane with an organic halide catalyzed by palladium.[3][4] This reaction is known for its tolerance of a wide variety of functional groups and the stability of organotin reagents to air and moisture.[4]
Data Presentation: Stille Coupling Conditions
The following table presents conditions for the Stille coupling of a bromo-1-methylpyridinium salt, which serves as a close analogue to this compound.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Heteroarylstannane | Pd₂(dba)₃ (5) | P(o-Tol)₃ | CuI (10) | DMF | 65 | 4 | 51 | [5] |
| 2 | Tributylstannanyl-1-trityl-1H-pyrazole | Pd(PPh₃)₄ | - | - | DMF | 65 | - | 53 | [5] |
Experimental Protocol: Stille Coupling
This protocol is a general procedure adapted from literature for Stille couplings of halo-heterocycles.[5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., DMF or Toluene)
-
Optional: Additive (e.g., CuI, 10 mol%)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane in the anhydrous solvent.
-
Add the palladium catalyst and any additives.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with aqueous KF solution to remove tin byproducts, followed by water and brine washes.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Catalytic cycle of the Stille coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This method allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of N-aryl and N-heteroaryl amines.[7]
Data Presentation: Buchwald-Hartwig Amination Conditions
The table below provides examples of Buchwald-Hartwig amination conditions for a similar bromopyridine substrate.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 | [8] |
| 2 | Morpholine | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu (1.5-2.5) | Toluene | 80-110 | - | - | [7] |
| 3 | Cyclopentylamine | BrettPhos Precatalyst | - | LiHMDS | THF | 65 | - | 78 | [7] |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of bromopyridines, which can be optimized for specific amine coupling partners.[7][8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., [Pd₂(dba)₃], 1-2 mol%)
-
Ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add this compound and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: 3-Bromo-4-methylpyridine as a Versatile Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Bromo-4-methylpyridine is a vital heterocyclic building block in the synthesis of pharmaceutical and agrochemical compounds.[1] Its pyridine (B92270) scaffold, combined with a reactive bromine atom at the 3-position and a methyl group at the 4-position, provides a versatile platform for constructing complex molecular architectures through various cross-coupling reactions.[1][2] This compound is particularly valuable in medicinal chemistry for developing novel therapeutics, including proton pump inhibitors (PPIs), phosphodiesterase type 4 (PDE4) inhibitors, and P2X7 receptor antagonists.[1][3] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Physicochemical Properties
This compound is typically a clear, colorless to light yellow liquid.[4] Its physical and chemical properties are essential for handling, processing, and reaction setup.[1][4]
| Property | Value | Reference |
| CAS Number | 3430-22-6 | [1] |
| Molecular Formula | C₆H₆BrN | [1] |
| Molecular Weight | 172.02 g/mol | [1] |
| Boiling Point | 199-200 °C | [4] |
| Density | ~1.549 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.56 | |
| Purity | Often > 99.0% | [1][5] |
| Appearance | Clear, colorless to light yellow liquid | [1][4] |
| Solubility | Soluble in common organic solvents (e.g., chloroform, methanol) | [4] |
Key Synthetic Applications & Protocols
The bromine atom at the 4-position of the pyridine ring is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling this compound with organoboron compounds. This reaction is fundamental in synthesizing biaryl and heterobiaryl structures prevalent in pharmaceuticals.[6][7]
General Reaction Scheme:
// Nodes pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; oa [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)-X\nLn", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; boronate [label="[R-B(OH)₃]⁻", fillcolor="#FBBC05", fontcolor="#202124"]; pd_r_complex [label="Ar-Pd(II)-R\nLn", fillcolor="#F1F3F4", fontcolor="#202124"]; re [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-R\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; aryl_halide [label="Ar-X\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Base (e.g., K₂CO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronic_acid [label="R-B(OH)₂", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges pd0 -> oa [label=""]; aryl_halide -> oa [label=""]; oa -> pd_complex [label=""]; pd_complex -> transmetal [label=""]; boronate -> transmetal [label=""]; transmetal -> pd_r_complex [label=""]; pd_r_complex -> re [label=""]; re -> product [label=""]; re -> pd0 [label=" Catalyst\nRegeneration"];
// Base activation of Boronic Acid boronic_acid -> boronate [style=dashed, arrowhead=open, label=" Activation"]; base -> boronate [style=dashed, arrowhead=open]; } /dot Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki Coupling This protocol is a generalized procedure based on established methods for similar substrates.[6][7]
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 1-5 mol%). Add the degassed solvent system (e.g., toluene/water, dioxane/water) via syringe.[6][7]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data for Suzuki Coupling Reactions
| Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| (3-hydroxymethyl)phenyl-boronic acid | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Toluene/Water | 80 | 82 | [7] |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water | 80 | 81 | [8] |
| (3-nitrophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 80 | 64-91 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds, which is critical for synthesizing a vast number of pharmaceuticals containing arylamine moieties.[9][10]
General Reaction Scheme:
// Nodes start [label="Charge Schlenk Tube with\nPd Catalyst, Ligand, Base", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagents [label="Add this compound\nand Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert [label="Evacuate and Backfill\nwith Inert Gas (3x)", fillcolor="#FBBC05", fontcolor="#202124"]; add_solvent [label="Add Anhydrous Solvent\n(e.g., Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="Heat Reaction Mixture\n(80-110 °C) with Stirring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Progress\nby TLC or LC-MS", fillcolor="#F1F3F4", fontcolor="#202124"]; quench [label="Cool to RT and Quench\nwith aq. NH₄Cl", fillcolor="#34A853", fontcolor="#FFFFFF"]; extract [label="Extract with Organic Solvent,\nWash, and Dry", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Concentrate and Purify\n(e.g., Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Final Product", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> inert; inert -> add_solvent; add_solvent -> add_reagents; add_reagents -> react; react -> monitor; monitor -> quench; quench -> extract; extract -> purify; purify -> end; } /dot Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination This protocol is adapted from general procedures for bromopyridines.[9][11]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., (±)-BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOᵗBu, 1.2-1.5 equiv).[11][12]
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv), the primary or secondary amine (1.1-1.2 equiv), and an anhydrous solvent (e.g., toluene) via syringe.[9][11]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[9]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride or water.[9]
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.[11]
Quantitative Data for Buchwald-Hartwig Amination
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOᵗBu | Toluene | 80 | 60 | [11] |
Negishi Coupling
The Negishi coupling involves the reaction of organozinc reagents with organic halides, catalyzed by nickel or palladium. It is a powerful C-C bond-forming reaction known for its high functional group tolerance, though it requires anhydrous conditions due to the moisture sensitivity of organozinc reagents.[13][14]
General Reaction Scheme:
// Nodes pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; oa [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)-X\nLn", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; organozinc [label="R-ZnX", fillcolor="#FBBC05", fontcolor="#202124"]; pd_r_complex [label="Ar-Pd(II)-R\nLn", fillcolor="#F1F3F4", fontcolor="#202124"]; re [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-R\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; aryl_halide [label="Ar-X\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges pd0 -> oa; aryl_halide -> oa; oa -> pd_complex; pd_complex -> transmetal; organozinc -> transmetal; transmetal -> pd_r_complex; pd_r_complex -> re; re -> product; re -> pd0 [label=" Catalyst\nRegeneration"]; } /dot Caption: Catalytic cycle for the Negishi cross-coupling reaction.[13][15]
Experimental Protocol: In-Situ Generation of Organozinc and Coupling This protocol is a generalized procedure based on established methods.[13][15]
-
Organozinc Preparation (In-Situ): In a flame-dried, inert-gas-filled flask, dissolve the corresponding aryl/alkyl halide (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C. Add n-BuLi or t-BuLi (1.1 equiv) dropwise and stir for 30-60 minutes to form the organolithium species. To this solution, add a solution of ZnCl₂ in THF (1.2 equiv) and allow the mixture to warm to room temperature over 30 minutes.
-
Coupling Reaction: To the freshly prepared organozinc reagent, add this compound (1.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) dissolved in a small amount of anhydrous THF.
-
Reaction: Heat the reaction mixture to reflux and stir overnight.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of EDTA or NH₄Cl. Adjust the pH to ~8 with saturated NaHCO₃ if needed.[15]
-
Extraction & Purification: Extract the mixture with an organic solvent (e.g., EtOAc). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Quantitative Data for Negishi Coupling Reactions
| Coupling Partner | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Aryl Zinc Chloride | Pd(P(tBu₃))₂ | THF/NMP | 100 °C | General Protocol | [16] |
| p-tolylzinc chloride | Palladacycle Precatalyst | THF | 75 °C | High Yields | [16] |
| Acryloyl chloride | Pd(PPh₃)₄ | THF | Room Temp | 80 | [13] |
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst.[17][18] It is widely used to synthesize alkynyl-substituted heterocycles.[18][19]
General Reaction Scheme:
// Nodes start [label="Degas Solvent/Base Mixture\n(e.g., THF/Et₃N)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_catalysts [label="Add Pd Catalyst (e.g., Pd(PPh₃)₄)\nand CuI Co-catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; add_reagents [label="Add this compound\nand Terminal Alkyne", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="Stir at Room Temperature\nor Heat as Required", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Progress\nby TLC or LC-MS", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Filter through Celite/Silica (B1680970),\nConcentrate Filtrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purify Crude Product\n(e.g., Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Final Product", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> add_catalysts; add_catalysts -> add_reagents; add_reagents -> react; react -> monitor; monitor -> workup; workup -> purify; purify -> end; } /dot Caption: Step-by-step workflow for the Sonogashira cross-coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling This protocol is adapted from general procedures for bromopyridines.[17][19]
-
Reaction Setup: To a degassed solution of solvent and base (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(CF₃COO)₂, 2-5 mol%) and the copper(I) iodide (CuI, 3-5 mol%) co-catalyst.[17][19]
-
Reagent Addition: Stir the mixture for several minutes at room temperature under an inert atmosphere. Add this compound (1.0 equiv) followed by the terminal alkyne (1.1-1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat (e.g., 100 °C) as required for 3-16 hours.[17][19]
-
Monitoring: Monitor the reaction's progress by TLC.
-
Workup: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite or silica gel to remove catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by flash column chromatography.
Quantitative Data for Sonogashira Coupling Reactions
| Terminal Alkyne | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Various aryl/alkyl alkynes | Pd(CF₃COO)₂ / PPh₃ | Et₃N | DMF | 100 | up to 93 | [17] |
| 4-ethylphenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | High | [19] |
This compound is an exceptionally useful and versatile precursor for the synthesis of complex pharmaceutical intermediates. Its ability to readily participate in a range of robust palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Sonogashira couplings—allows for the efficient and targeted introduction of diverse functional groups. The protocols and data presented herein provide a foundational guide for researchers and scientists to leverage this key building block in drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Negishi Coupling | NROChemistry [nrochemistry.com]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scirp.org [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
Applications of 3-Bromo-4-methylpyridine in Agrochemical Synthesis: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – 3-Bromo-4-methylpyridine has emerged as a critical building block in the synthesis of a new generation of agrochemicals. Its unique structural features, particularly the reactive bromine atom and the pyridine (B92270) scaffold, make it a versatile intermediate for developing innovative fungicides, herbicides, and pesticides. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in agrochemical synthesis.
Introduction to this compound in Agrochemicals
This compound (CAS No. 3430-22-6), also known as 3-bromo-4-picoline, is a halogenated pyridine derivative. The pyridine ring is a common motif in many biologically active compounds, and the presence of a bromine atom at the 3-position provides a reactive handle for various cross-coupling and substitution reactions. This allows for the facile introduction of diverse functionalities, enabling the fine-tuning of the biological activity and physicochemical properties of the target agrochemical.
The primary application of this compound in agrochemical synthesis often involves its conversion to the key intermediate, 3-Amino-4-methylpyridine. This amino derivative serves as a versatile precursor for the construction of more complex heterocyclic systems found in modern crop protection agents.
Key Synthetic Transformations and Applications
The strategic importance of this compound lies in its ability to undergo several key chemical transformations that are fundamental to the synthesis of advanced agrochemicals.
Amination to 3-Amino-4-methylpyridine
A crucial step in leveraging this compound is its conversion to 3-Amino-4-methylpyridine. This reaction is typically achieved through a nucleophilic aromatic substitution, often catalyzed by a copper salt. The resulting 3-Amino-4-methylpyridine is a pivotal intermediate in the synthesis of various agrochemicals.[1]
Precursor to Picolinamide (B142947) Fungicides
Picolinamide-based fungicides are a significant class of agricultural products that exhibit excellent efficacy against a broad spectrum of fungal pathogens.[2][3] While specific proprietary synthesis routes are not always publicly available, the general synthetic strategy often involves the elaboration of a substituted aminopyridine core. 3-Amino-4-methylpyridine, derived from this compound, represents a key starting material for the construction of such picolinamide structures. The amino group can be acylated or otherwise modified to build the final fungicidal molecule.
Synthesis of Herbicidal and Insecticidal Scaffolds
The pyridine moiety is also a core component of numerous herbicides and insecticides. The functional groups on the 3-Amino-4-methylpyridine intermediate can be further manipulated to create complex molecular architectures with desired herbicidal or insecticidal activity. For instance, the amino group can be diazotized and replaced with other functionalities, or it can be used to construct fused heterocyclic systems common in modern agrochemicals.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound and its derivatives in agrochemical synthesis.
Protocol 1: Synthesis of 3-Amino-4-methylpyridine from this compound
This protocol details the amination of this compound to produce the key intermediate 3-Amino-4-methylpyridine.
Materials:
-
This compound
-
Concentrated aqueous ammonia
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Dichloromethane (CH₂Cl₂)
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, combine 150 g of this compound, 500 mL of concentrated aqueous ammonia, and 5 g of copper(II) sulfate.
-
Seal the autoclave and heat the mixture to 180°C.
-
Maintain the reaction at this temperature for 8 hours with stirring.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the autoclave and transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous mixture three times with 500 mL portions of dichloromethane.
-
Combine the organic extracts and concentrate under reduced pressure to yield 3-Amino-4-methylpyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 90% | Patent CN100999491A |
| Starting Material | This compound | |
| Product | 3-Amino-4-methylpyridine |
Protocol 2: Synthesis of 2-Chloro-3-amino-4-methylpyridine from 3-Amino-4-methylpyridine
This protocol outlines the selective chlorination of 3-Amino-4-methylpyridine, a subsequent step towards more complex agrochemical scaffolds.
Materials:
-
3-Amino-4-methylpyridine
-
12N Hydrochloric acid (HCl)
-
30% Hydrogen peroxide (H₂O₂)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, prepare a mixture of 0.62 g of 3-Amino-4-methylpyridine and 3.8 mL of 12N hydrochloric acid.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add 0.75 mL of 30% hydrogen peroxide to the stirred mixture, maintaining the temperature between 0°C and room temperature.
-
Continue stirring for 1 hour.
-
After the reaction is complete, neutralize the mixture with potassium carbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over magnesium sulfate and concentrate under vacuum to obtain 2-chloro-3-amino-4-methylpyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 0.75 g (quantitative) | Based on similar reactions |
| Starting Material | 3-Amino-4-methylpyridine | |
| Product | 2-Chloro-4-methyl-3-aminopyridine |
Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed.
Caption: Synthesis of Picolinamide Fungicides.
Caption: Workflow for 3-Amino-4-methylpyridine Synthesis.
Caption: Workflow for 2-Chloro-3-amino-4-methylpyridine Synthesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of agrochemicals. Its conversion to 3-Amino-4-methylpyridine opens up numerous possibilities for the creation of novel and effective fungicides, herbicides, and insecticides. The protocols and pathways outlined in this document provide a solid foundation for researchers to explore the full potential of this important chemical intermediate in the development of next-generation crop protection solutions.
References
- 1. Page loading... [guidechem.com]
- 2. Organic synthesis serving the discovery of crop protection products: Discovery of picolinamide fungicides - American Chemical Society [acs.digitellinc.com]
- 3. Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for the Functionalization of 3-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various chemical functionalization methods of the pyridine (B92270) ring in 3-Bromo-4-methylpyridine. This versatile building block is a key intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of the bromine atom at the 3-position allows for a variety of cross-coupling and substitution reactions, enabling the introduction of diverse functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Adapted from[3] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 | Adapted from[4] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 6 | 78 | Adapted from[3] |
Experimental Workflow for Suzuki-Miyaura Coupling
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 3-Bromo-4-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of 3-bromo-4-methylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: My reaction shows low or no conversion of this compound. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in the Suzuki coupling of this compound can be attributed to several factors, often related to catalyst deactivation or suboptimal reaction conditions. The pyridine (B92270) nitrogen can coordinate to the palladium catalyst, inhibiting its activity.
Potential Causes and Solutions:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, leading to catalyst deactivation.
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium, preventing coordination with the pyridine nitrogen. Increasing the catalyst loading (from 1-2 mol% to 5 mol%) can also be beneficial.
-
-
Ineffective Base: The choice and quality of the base are crucial for the transmetalation step.
-
Solution: Use a strong, anhydrous, and finely ground base. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.
-
-
Inappropriate Solvent: The solvent system must ensure the solubility of all reactants and facilitate the catalytic cycle.
-
Solution: A mixture of an organic solvent and water is typically used. Common choices include 1,4-dioxane/water, toluene/water, or THF/water. For substrates with poor solubility, DMF can be considered, though it may sometimes promote side reactions.
-
-
Low Reaction Temperature: The reaction may require higher thermal energy to proceed efficiently.
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.
-
Question 2: I am observing significant byproduct formation, particularly homocoupling of the boronic acid and debromination of the this compound. How can I minimize these side reactions?
Answer:
Byproduct formation is a common challenge in Suzuki coupling reactions. Homocoupling of the boronic acid and debromination of the aryl halide are the most frequent side reactions.
Minimizing Byproducts:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.
-
Solution: It is critical to maintain a strict inert atmosphere. This can be achieved by thoroughly degassing all solvents (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles) and running the reaction under a positive pressure of an inert gas.
-
-
Debromination (Protodeboronation and Hydrodehalogenation): This involves the replacement of the bromo group on the pyridine ring with a hydrogen atom. This can be caused by trace amounts of water or other protic sources in the reaction mixture.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. The choice of base can also influence this side reaction. Using a non-aqueous base or minimizing the amount of water in the solvent system can be beneficial.
-
Question 3: The reaction is sluggish and does not go to completion, even after an extended period. What adjustments can I make?
Answer:
A sluggish reaction indicates that the catalytic cycle is proceeding slowly. Several factors could be responsible for this.
Strategies to Increase Reaction Rate:
-
Optimize Catalyst System: The combination of the palladium precursor and the ligand is critical.
-
Solution: If using a simple catalyst like Pd(PPh₃)₄, consider switching to a more active system with bulky, electron-rich ligands (e.g., Pd(OAc)₂ with SPhos or XPhos). Pre-formed catalysts like XPhos Pd G3 can also offer improved reactivity and reproducibility.
-
-
Screen Different Bases: The strength and solubility of the base directly impact the rate-determining transmetalation step.
-
Solution: A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can identify the optimal choice for your specific boronic acid partner.
-
-
Elevate the Temperature: Higher temperatures can overcome activation energy barriers.
-
Solution: Cautiously increase the reaction temperature in increments of 10 °C. If you have access to a microwave reactor, this can significantly reduce reaction times.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid being used. However, for heteroaromatic halides like this compound, catalyst systems with bulky, electron-rich phosphine ligands are generally recommended to prevent catalyst deactivation by the pyridine nitrogen. Good starting points include Pd(PPh₃)₄, or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos.
Q2: Can I use 3-chloro-4-methylpyridine (B42638) instead of this compound?
A2: While aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings, they can be used. However, this will likely require more forcing reaction conditions, such as a more active catalyst system (e.g., one with an N-heterocyclic carbene (NHC) ligand), a stronger base, and higher temperatures. For initial optimizations, this compound is the preferred starting material.
Q3: Is it necessary to use an inert atmosphere for this reaction?
A3: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. The presence of oxygen also promotes the undesirable homocoupling of the boronic acid. For reproducible and high-yielding reactions, all steps should be carried out under an inert atmosphere of nitrogen or argon.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be periodically removed, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.
Q5: What is a typical workup procedure for this reaction?
A5: After the reaction is complete, it is typically cooled to room temperature and diluted with an organic solvent such as ethyl acetate (B1210297). The mixture is then washed with water or a saturated aqueous solution of sodium bicarbonate to remove the inorganic base and other water-soluble components. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize reaction conditions for the Suzuki coupling of bromopyridines with various boronic acids, based on data from analogous systems. These should serve as a starting point for optimization.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromopyridines
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Typical Yield Range | Notes |
| Pd(PPh₃)₄ | - | 3-5 | Moderate to Good | A common starting point, but may be susceptible to deactivation. |
| Pd(OAc)₂ | PPh₃ | 2-5 | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates. |
| Pd₂(dba)₃ | SPhos | 1-3 | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[1] |
| PdCl₂(dppf) | - | 3-5 | Moderate to High | A robust pre-catalyst that often gives reproducible results. |
| XPhos Pd G3 | - | 1-3 | High to Excellent | A highly active pre-catalyst, often effective for challenging couplings.[1] |
Table 2: Influence of Base and Solvent on Suzuki Coupling of Bromopyridines
| Base (equivalents) | Solvent System | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[1] |
| Cs₂CO₃ (2-3) | 1,4-Dioxane | High to Excellent | Often provides higher yields but is more expensive.[1] |
| K₃PO₄ (2-3) | THF/H₂O or 1,4-Dioxane/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[1][2][3] |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[1] |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if separate, the ligand.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting decision tree for low-yielding Suzuki coupling reactions.
References
Technical Support Center: Purification of 3-Bromo-4-methylpyridine
This technical support guide provides troubleshooting advice and detailed protocols for the purification of 3-Bromo-4-methylpyridine using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the column chromatography of this compound.
Q1: What is the best solvent system (mobile phase) for purifying this compound?
A1: A common and effective mobile phase is a gradient system of hexane (B92381) and ethyl acetate (B1210297).[1][2] Thin-layer chromatography (TLC) should be used first to determine the optimal solvent ratio.[3] Aim for an Rf value between 0.2 and 0.4 for the best separation on the column.[3] A reported starting eluent ratio is 6:1 petroleum ether:ethyl acetate.[4][5] You can begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.[3]
Q2: My compound is eluting with significant peak tailing, leading to many mixed fractions. How can I resolve this?
A2: Peak tailing is a common issue with pyridine (B92270) compounds due to the interaction between the basic nitrogen atom and the acidic silanol (B1196071) groups on the silica (B1680970) gel surface.[3] To mitigate this, you can:
-
Add a basic modifier: Add a small amount (0.1-1%) of triethylamine (B128534) or pyridine to your eluent. This will compete for the active sites on the silica gel, reducing the strong interaction with your compound.[2][3]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase, such as neutral alumina (B75360), or deactivated silica gel.[3][6]
Q3: I'm getting poor separation between this compound and my impurities, even though they have different Rf values on TLC. What is going wrong?
A3: This can be caused by several factors:
-
Column Overloading: Loading too much crude material can cause the bands to broaden and overlap. A general guideline is to use 20-40 grams of silica for every 1 gram of crude product.[3]
-
Improper Loading Technique: For optimal separation, dry loading your sample is highly recommended.[1][3] This involves pre-adsorbing your crude product onto a small amount of silica gel before adding it to the column.[7]
-
Compound Degradation: Your compound might be unstable on silica gel.[6] As the compound degrades on the column, it can create a continuous stream of impurities, leading to mixed fractions.[3] You can check for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed.[6]
Q4: My compound is not eluting from the column, even after running a large volume of solvent. What should I do?
A4: This typically indicates one of two problems:
-
Insufficient Mobile Phase Polarity: The solvent system is not polar enough to move your compound down the column.[3] You should gradually increase the polarity of your mobile phase by increasing the percentage of ethyl acetate in the mixture.[6]
-
Irreversible Adsorption or Decomposition: The compound may have bound irreversibly to the silica gel or has completely decomposed.[3] Test a small amount on a TLC plate with a highly polar solvent to see if it moves from the baseline. If it streaks or disappears, decomposition is likely.[3] In this case, switching to a different stationary phase like alumina may be necessary.[6]
Q5: My this compound appears to be decomposing on the silica gel. How can I purify it?
A5: If your compound is sensitive to the acidic nature of standard silica gel, you have a few options:[6]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing your slurry and mobile phase with a small amount of a base, such as 1% triethylamine.[2][3]
-
Use an Alternative Stationary Phase: Florisil or alumina are less acidic alternatives that may be suitable for your separation.[3][6]
Data Presentation
Table 1: Typical Parameters for this compound Purification
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | For acid-sensitive compounds, consider deactivating with ~1% triethylamine in the eluent or use neutral alumina.[3] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with low polarity (e.g., 95:5 or 6:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.[3][4] |
| Optimal Rf | 0.2 - 0.4 | Determined by TLC in the chosen mobile phase for the best separation.[3] |
| Loading Method | Dry Loading | Recommended for better band resolution and to avoid precipitation at the column head.[3][7] |
| Silica to Compound Ratio | 20-40 g of silica per 1 g of crude material | A general rule to prevent column overloading and ensure good separation.[3] |
Experimental Protocols
Detailed Protocol: Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and elute with various ratios of Hexane/Ethyl Acetate to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4.[3]
-
-
Preparation of the Stationary Phase (Slurry Method):
-
Weigh the required amount of silica gel (typically 20-40 times the mass of your crude product) in a beaker.[3]
-
Add the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc) to the silica gel to form a slurry, ensuring there are no clumps.[3]
-
Swirl the slurry gently to remove trapped air bubbles.[3]
-
Pour the slurry into the chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the side of the column to ensure the silica packs down evenly without cracks.[3]
-
Once packed, add a thin layer of sand on top to prevent the silica bed from being disturbed.[3][7]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.[3]
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.[3]
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder onto the layer of sand at the top of the packed column, ensuring an even layer.[3]
-
-
Elution and Fraction Collection:
-
Carefully add the initial low-polarity mobile phase to the column, ensuring the sample layer is not disturbed.[7]
-
Begin elution, collecting the solvent that passes through the column in fractions (e.g., in test tubes).
-
Monitor the elution process by spotting the collected fractions on TLC plates to identify which ones contain your desired product.[3]
-
Gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10 to 80:20 Hexane/EtOAc) to elute the this compound.[1][3]
-
-
Product Isolation:
Mandatory Visualization
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: Experimental workflow for column chromatography purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 3430-22-6 [chemicalbook.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 3-Bromo-4-methylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-Bromo-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary methods for the synthesis of this compound:
-
Direct Bromination of 4-methylpyridine (B42270): This method involves the direct electrophilic substitution of a bromine atom onto the pyridine (B92270) ring.
-
Sandmeyer Reaction of 3-Amino-4-methylpyridine: This route involves the diazotization of the amino group of 3-Amino-4-methylpyridine, followed by displacement with a bromide ion, often catalyzed by copper(I) salts.
Q2: What are the common byproducts I should expect when using the direct bromination method?
Direct bromination of 4-methylpyridine can lead to a mixture of products due to the directing effects of the methyl group and the pyridine nitrogen.
Common Byproducts in Direct Bromination:
| Byproduct | Chemical Name | Reason for Formation |
| Isomeric Monobromides | 2-Bromo-4-methylpyridine | Non-regioselective bromination. |
| Dibrominated Products | 3,5-Dibromo-4-methylpyridine, 2,3-Dibromo-4-methylpyridine | Over-bromination of the pyridine ring. |
| Unreacted Starting Material | 4-methylpyridine | Incomplete reaction. |
Troubleshooting:
-
Problem: Presence of significant amounts of isomeric monobromides.
-
Solution: Optimize reaction temperature. Lower temperatures can sometimes improve regioselectivity. The use of a specific Lewis acid catalyst and solvent system can also influence the isomeric ratio.
-
-
Problem: Formation of di-brominated byproducts.
-
Solution: Carefully control the stoichiometry of the brominating agent. Using a slight excess of 4-methylpyridine relative to the brominating agent can help minimize over-bromination. Monitor the reaction progress by GC or TLC and stop the reaction once the starting material is consumed.
-
Q3: What are the typical impurities observed in the Sandmeyer reaction for synthesizing this compound?
The Sandmeyer reaction, while generally more selective than direct bromination, can also produce several byproducts.
Common Byproducts in the Sandmeyer Reaction:
| Byproduct | Chemical Name | Reason for Formation |
| Phenolic Byproduct | 4-Methyl-3-hydroxypyridine | The diazonium salt intermediate reacts with water.[1][2] |
| Unreacted Starting Material | 3-Amino-4-methylpyridine | Incomplete diazotization.[1] |
| Biaryl Byproducts | Dimeric pyridine species | Radical-mediated side reactions of the diazonium salt. |
Troubleshooting:
-
Problem: Formation of phenolic impurities.
-
Solution: Maintain a low reaction temperature (typically 0-5 °C) during the diazotization and bromide displacement steps to minimize the rate of reaction with water. Ensure anhydrous conditions where possible, although the reaction is often run in aqueous acid.[1]
-
-
Problem: Unreacted 3-Amino-4-methylpyridine detected in the product.
-
Solution: Ensure the correct stoichiometry of sodium nitrite (B80452) is used for complete diazotization. Maintain vigorous stirring during the addition of reagents to ensure proper mixing.[1]
-
-
Problem: Presence of biaryl byproducts.
-
Solution: The use of a copper(I) catalyst is crucial for a clean Sandmeyer reaction. Ensure the catalyst is active and used in the appropriate amount.
-
Q4: How can I purify crude this compound?
The primary method for purifying crude this compound is column chromatography on silica (B1680970) gel.[3][4] The choice of eluent will depend on the specific impurities present. A common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297).[3][4] Distillation under reduced pressure can also be effective if the boiling points of the product and impurities are sufficiently different.
Experimental Protocols
Protocol 1: Direct Bromination of 4-Methylpyridine [3][4]
-
To a stirred mixture of aluminum chloride (0.07 mol) and potassium bromide (0.01 mol), slowly add 4-methylpyridine (0.054 mol) at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Heat the mixture to 120°C.
-
Slowly add bromine (0.07 mol) dropwise over approximately 1 hour.
-
Continue heating and stirring at 120°C for 26 hours.
-
Cool the reaction mixture to room temperature and slowly pour it into crushed ice with stirring.
-
Neutralize the solution by adding sodium hydroxide (B78521) solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and remove the solvent by steam distillation.
-
Purify the resulting oily product by column chromatography (eluent: petroleum ether:ethyl acetate = 6:1) to obtain this compound.
Protocol 2: Sandmeyer Reaction of 3-Amino-4-methylpyridine [3][5]
-
In a suitable reaction vessel, dissolve 3-Amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid.
-
Cool the mixture to between -5°C and 0°C in an ice-salt bath with vigorous stirring.
-
Slowly add bromine (1.5-3.0 eq) dropwise to the cooled solution, ensuring the temperature remains below 0°C.
-
Prepare a solution of sodium nitrite (1.1-1.5 eq) in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 0°C.
-
Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Slowly raise the temperature to 20°C.
-
Adjust the pH of the solution to 9 by the slow addition of 50% sodium hydroxide solution, keeping the temperature below 20°C.
-
Extract the reaction mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
avoiding side reactions in Buchwald-Hartwig amination of 3-Bromo-4-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 3-bromo-4-methylpyridine. Our aim is to help you navigate and overcome common challenges to achieve successful C-N bond formation.
Troubleshooting Guide
Encountering unexpected results in your Buchwald-Hartwig amination of this compound? This guide will walk you through common issues and their potential solutions.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | The active Pd(0) species is crucial. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions facilitate its reduction. Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species.[1] Ensure the catalyst has not degraded due to improper storage. |
| Inappropriate Ligand | The choice of phosphine (B1218219) ligand is critical for the amination of heteroaryl halides. For this compound, bulky, electron-rich monodentate phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or bidentate ligands like BINAP and Xantphos are often effective.[2][3][4] If one ligand fails, screen a variety of others. |
| Incorrect Base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[1] Weaker bases like carbonates may not be effective. The physical properties of the base (e.g., particle size) can also impact the reaction; consider using a finely ground base. |
| Unsuitable Solvent | Toluene and 1,4-dioxane (B91453) are commonly used and effective solvents for Buchwald-Hartwig aminations.[3][4] Ensure the solvent is anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst. Avoid chlorinated solvents and acetonitrile, which can inhibit the palladium catalyst. |
| Low Reaction Temperature | These reactions often require elevated temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate.[5] If the reaction is sluggish, a modest increase in temperature may be beneficial. |
| Poor Quality Reagents | Ensure that this compound, the amine, and the solvent are pure and dry. Impurities can interfere with the catalytic cycle. |
| Inert Atmosphere Not Maintained | The Pd(0) catalyst is sensitive to oxygen.[5] It is crucial to assemble the reaction under an inert atmosphere (argon or nitrogen) and to use properly degassed solvents. |
Problem 2: Significant Side Product Formation
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | How to Avoid |
| Hydrodehalogenation | The bromine atom on the pyridine (B92270) ring is replaced by a hydrogen atom, resulting in the formation of 4-methylpyridine. | This is often caused by β-hydride elimination from the palladium-amido intermediate.[6] To minimize this, use a ligand that promotes rapid reductive elimination. Ensuring a strictly inert atmosphere is also critical. |
| Homocoupling (Biaryl Formation) | Two molecules of this compound couple to form a bipyridine species. | This side reaction can be more prevalent with highly reactive aryl halides. Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) and using a ligand that favors C-N bond formation can help suppress this pathway. |
| Amine Homocoupling | Two molecules of the amine coupling partner react to form a hydrazine (B178648) derivative. | This is a less common side reaction but can occur under certain conditions. Adjusting the stoichiometry of the reactants may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for the amination of this compound?
There is no single "best" combination as the optimal choice often depends on the specific amine being used. However, palladium precatalysts are generally preferred for their stability and ability to cleanly generate the active catalytic species. For ligands, bulky and electron-rich biaryl phosphines such as XPhos, RuPhos, and BrettPhos have shown broad utility in the amination of heteroaryl halides.[7] It is often necessary to screen a few different ligands to find the one that gives the best results for your specific substrate combination.
Q2: Which base should I choose for my reaction?
Strong, non-nucleophilic bases are standard for Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[8] If your substrates are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be explored, although they may require higher reaction temperatures or longer reaction times.
Q3: What are the best practices for setting up a Buchwald-Hartwig reaction?
The exclusion of oxygen and moisture is paramount for success. Always use oven-dried glassware and perform the reaction under an inert atmosphere of argon or nitrogen. Solvents should be anhydrous and thoroughly degassed before use. This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.[8]
Q4: How can I monitor the progress of my reaction?
The reaction progress can be conveniently monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[5] Taking small aliquots from the reaction mixture at regular intervals will allow you to determine when the starting material has been consumed.
Q5: My starting material is consumed, but I have a complex mixture of products. What should I do?
A complex product mixture suggests that side reactions are occurring. Refer to the troubleshooting guide for common side reactions like hydrodehalogenation and homocoupling. You may need to re-optimize your reaction conditions, focusing on the choice of ligand, base, and temperature to improve selectivity for the desired product.
Quantitative Data
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the literature, the following table provides illustrative data based on typical results for the amination of similar bromopyridine substrates. These should be used as a starting point for your own optimization.
Table 1: Illustrative Reaction Conditions and Yields for the Amination of Bromopyridines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | ~85-95 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 18 | ~70-85 |
| n-Butylamine | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | LHMDS (1.5) | THF | 80 | 16 | ~75-90 |
| Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | KOtBu (1.4) | Toluene | 100 | 24 | ~80-92 |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) OR Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the this compound to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[5]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-substituted-4-methylpyridin-3-amine.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination of this compound.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Catalytic Cycle
This diagram outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The Buchwald-Hartwig amination catalytic cycle.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cssp.chemspider.com [cssp.chemspider.com]
challenges in the scale-up synthesis of 3-Bromo-4-methylpyridine
Technical Support Center: Synthesis of 3-Bromo-4-methylpyridine
Welcome to the technical support center for the scale-up synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory to pilot-plant or industrial-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound. Two common synthetic routes are considered: direct bromination of 4-methylpyridine (B42270) and the Sandmeyer-type reaction from 3-amino-4-methylpyridine (B17607).
Route 1: Direct Bromination of 4-Methylpyridine
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Gradually increase reaction temperature and monitor progress by TLC or GC. Ensure adequate mixing to maintain a homogeneous reaction mixture.[1][2] |
| Sub-optimal stoichiometry of reagents. | Carefully control the molar ratios of 4-methylpyridine, bromine, and Lewis acid (e.g., AlCl₃).[1][2] | |
| Formation of Poly-brominated Impurities | Excess of brominating agent or localized high concentrations. | Add bromine dropwise to the reaction mixture to maintain a low concentration.[1] Consider using a syringe pump for controlled addition at scale. Monitor the reaction closely and stop it once the starting material is consumed.[3] |
| Difficult Work-up | Highly exothermic quenching process. | Slowly pour the reaction mixture into crushed ice with vigorous stirring to manage the heat generated during the hydrolysis of the Lewis acid.[1] |
| Emulsion formation during extraction. | Use a different extraction solvent or add a small amount of brine to break the emulsion. | |
| Product Degradation | High reaction temperatures leading to decomposition. | Optimize the reaction temperature to the minimum required for a reasonable reaction rate. Consider a different catalyst system if necessary. |
Route 2: Sandmeyer-type Reaction from 3-Amino-4-methylpyridine
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete diazotization. | Ensure the reaction temperature is maintained between -10°C and 0°C during the addition of sodium nitrite (B80452).[4] Use a slight excess of sodium nitrite. |
| Premature decomposition of the diazonium salt. | Maintain a low temperature throughout the diazotization and subsequent bromination steps. | |
| Runaway Reaction | Poor temperature control during the addition of sodium nitrite, which is highly exothermic. | Add the sodium nitrite solution slowly and ensure the cooling system is adequate for the scale of the reaction. Monitor the internal temperature closely. |
| Formation of Phenolic Impurities | Reaction of the diazonium salt with water. | Ensure the reaction is carried out in a sufficiently acidic medium (e.g., HBr) to suppress the formation of the corresponding phenol. |
| Gas Evolution (N₂) Causing Foaming | Rapid decomposition of the diazonium salt. | Control the rate of addition of sodium nitrite and ensure adequate headspace in the reactor to accommodate gas evolution. |
| Product Purity Issues | Incomplete reaction or side reactions. | Optimize the reaction conditions (temperature, stoichiometry, addition rates) to favor the desired product. |
| Inefficient purification. | Column chromatography may not be feasible at a large scale. Consider alternative purification methods such as distillation or recrystallization of a suitable salt form. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is more suitable for large-scale production of this compound?
Both routes have their challenges at scale. The direct bromination of 4-methylpyridine involves high temperatures and long reaction times, which can be energy-intensive.[1] The Sandmeyer-type reaction from 3-amino-4-methylpyridine is often higher yielding but involves the handling of potentially unstable diazonium salts and requires strict temperature control.[4] The choice of route will depend on the available equipment, safety infrastructure, and economic considerations.
Q2: What are the main safety concerns when scaling up the synthesis of this compound?
The primary safety concerns include:
-
Handling of Bromine: Bromine is highly corrosive and toxic. Use appropriate personal protective equipment (PPE) and ensure adequate ventilation.[2][5]
-
Exothermic Reactions: Both the quenching of the Lewis acid in the direct bromination route and the diazotization in the Sandmeyer route are exothermic and can lead to runaway reactions if not properly controlled.[1][3]
-
Gas Evolution: The Sandmeyer reaction produces nitrogen gas, which can lead to a pressure build-up in the reactor if not properly vented.
-
Handling of this compound: The product itself is an irritant.[2] Avoid contact with skin and eyes and inhalation of vapors.[5]
Q3: How can I minimize the formation of impurities during the scale-up?
To minimize impurities:
-
Control Stoichiometry: Use precise amounts of reagents.
-
Controlled Addition: Add reactive reagents like bromine and sodium nitrite slowly and at a controlled rate.
-
Temperature Control: Maintain the optimal reaction temperature to avoid side reactions and decomposition.
-
Inert Atmosphere: For the direct bromination route, conducting the reaction under a nitrogen atmosphere can prevent unwanted side reactions.[1]
Q4: What are the recommended storage conditions for this compound?
Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][5]
Data Presentation
Table 1: Comparison of Laboratory-Scale Synthesis Protocols for this compound
| Parameter | Direct Bromination of 4-Methylpyridine[1] | Sandmeyer-type Reaction from 3-Amino-4-methylpyridine[1][4] |
| Starting Material | 4-Methylpyridine | 3-Amino-4-methylpyridine |
| Key Reagents | Bromine, AlCl₃, KBr | HBr, Bromine, Sodium Nitrite |
| Solvent | None (neat) | Water |
| Temperature | 120°C | -5°C to 0°C |
| Reaction Time | 26 hours | ~2-3 hours |
| Yield | 57% | 95% |
| Purification | Column Chromatography | Extraction and Concentration |
Experimental Protocols
Protocol 1: Direct Bromination of 4-Methylpyridine (Laboratory Scale) [1]
-
To a mixture of 0.07 mol of AlCl₃ and 0.01 mol of potassium bromide, slowly add 0.054 mol of 4-methylpyridine under a nitrogen atmosphere with stirring at room temperature.
-
Stir the reaction mixture for 1 hour.
-
Heat the mixture to 120°C and slowly add 0.07 mol of bromine dropwise over about 1 hour.
-
Continue heating and stirring at 120°C for 26 hours.
-
After completion, cool the reaction mixture to room temperature and slowly pour it into crushed ice with stirring.
-
Adjust the pH to neutral with a sodium hydroxide (B78521) solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and recover the solvent by steam distillation.
-
Purify the resulting oily product by column chromatography.
Protocol 2: Sandmeyer-type Reaction from 3-Amino-4-methylpyridine (Laboratory Scale) [1][4]
-
Cool a solution of 48% HBr (0.4 mol) in an ice-salt bath.
-
Add 3-amino-4-methylpyridine (0.1 mol) to the cooled HBr solution.
-
Cool the mixture to -5°C and slowly add bromine (0.3 mol) dropwise over 30-35 minutes.
-
Below 0°C, add a 40% solution of sodium nitrite (40g) dropwise over 1-1.1 hours.
-
Continue stirring at 0°C for 30 minutes after the addition is complete.
-
Slowly add a 50% sodium hydroxide solution to adjust the pH of the solution to 9, keeping the temperature below 20°C.
-
Extract the reaction solution with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Visualizations
Caption: Troubleshooting workflow for scale-up synthesis issues.
References
Technical Support Center: Improving the Regioselectivity of Reactions with 3-Bromo-4-methylpyridine
Welcome to the technical support center for 3-Bromo-4-methylpyridine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily governed by a combination of electronic and steric effects. The pyridine (B92270) nitrogen is electron-withdrawing, influencing the acidity of ring protons. The methyl group at C4 is electron-donating and exerts steric hindrance. The bromine at C3 is a leaving group for cross-coupling reactions and directs metalation to adjacent positions.
Q2: Which positions on the this compound ring are most reactive?
A2: The reactivity of different positions depends on the type of reaction:
-
C3 Position : The carbon bearing the bromine atom is the primary site for palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) and for forming organometallic reagents via halogen-metal exchange or Grignard reagent formation.[1][2]
-
C2 Position : This position is ortho to the electron-withdrawing nitrogen atom, making its proton the most acidic. It is the preferred site for deprotonation (lithiation) using strong bases, especially when directed by the pyridine nitrogen.[3]
-
C5 Position : This position is meta to the nitrogen and ortho to the methyl group. It can be functionalized under certain conditions, but is generally less reactive than the C2 position in deprotonation reactions.
Q3: How can I selectively achieve functionalization at the C2 position?
A3: Selective functionalization at the C2 position is typically achieved through Directed ortho-Metalation (DoM).[4] This involves using a strong lithium amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to deprotonate the acidic C2 proton.[3] The resulting organolithium species can then be trapped with an electrophile. The use of bulky, non-nucleophilic bases is crucial to prevent competitive nucleophilic attack on the pyridine ring.[3]
Q4: What is the role of the methyl group at the C4 position?
A4: The 4-methyl group has two main effects:
-
Electronic Effect : It is an electron-donating group, which can slightly influence the electron density of the pyridine ring.
-
Steric Effect : It can sterically hinder reactions at the adjacent C3 and C5 positions.[5] This hindrance can be exploited to control regioselectivity, for example, by disfavoring the approach of bulky reagents at these sites.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Metalation and Halogen-Metal Exchange
This guide addresses issues encountered during the formation of organometallic intermediates from this compound.
Problem: A mixture of isomers is obtained after quenching the reaction with an electrophile, indicating poor regioselectivity between C2 deprotonation and C3 halogen-metal exchange.
This common issue arises from the competition between two reactive pathways. The choice of organolithium reagent is critical.
-
n-Butyllithium (n-BuLi) : Tends to favor halogen-metal exchange at the C-Br bond, especially at temperatures around -78°C to -50°C.[6] This generates a 3-pyridyl organometallic species.
-
Lithium Amides (LDA, LiTMP) : Tend to favor deprotonation at the most acidic C-H bond, which is the C2 position, due to their greater basicity and steric bulk that disfavors interaction at the C3 position.[3]
Troubleshooting Steps & Logic
A decision-making workflow can help optimize for the desired product.
Caption: Troubleshooting workflow for metalation reactions.
Guide 2: Low Yield or Side Reactions in Palladium-Catalyzed Cross-Coupling
This guide focuses on optimizing Suzuki-Miyaura and Buchwald-Hartwig amination reactions at the C3 position.
Problem: Low conversion of this compound or formation of undesired byproducts during cross-coupling.
The efficiency of Pd-catalyzed cross-coupling reactions is highly dependent on the combination of catalyst, ligand, base, and solvent.[7][8] The pyridine nitrogen can coordinate to the palladium center, sometimes inhibiting catalysis. Therefore, ligand choice is critical to ensure an efficient catalytic cycle.
Troubleshooting Steps
-
Catalyst and Ligand Screening : The choice of ligand is crucial for achieving high yields.[9] For Buchwald-Hartwig aminations, sterically hindered phosphine (B1218219) ligands are often effective.[9] For Suzuki couplings, ligands like dppf or phosphines can be screened.[10]
-
Base Selection : The base plays a key role in both Suzuki (in the transmetalation step) and Buchwald-Hartwig (for amine deprotonation) reactions.[7][8] Weaker bases like K₂CO₃ or K₃PO₄ are often used in Suzuki couplings, while stronger bases like NaOt-Bu or LHMDS are common in aminations. If the reaction is slow, a stronger base may be required.
-
Solvent and Temperature : Anhydrous, deoxygenated solvents are mandatory. Toluene (B28343), dioxane, and DMF are common choices.[11] The reaction temperature should be optimized; start at 80-100 °C and adjust as needed. Insufficient temperature can lead to low conversion.
-
Inert Atmosphere : Inadequate exclusion of oxygen can deactivate the palladium catalyst. Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen).[11]
Experimental Workflow for Cross-Coupling
Caption: General workflow for Pd-catalyzed cross-coupling.
Appendices
Appendix A: Key Experimental Protocols
Protocol 1: Selective C3-Lithiation via Halogen-Metal Exchange
This protocol is adapted for this compound based on established procedures for 3-bromopyridine.[6]
-
Setup : Assemble dry glassware under an inert atmosphere (Argon or Nitrogen).
-
Reagents : Dissolve this compound (1.0 eq) in anhydrous toluene or THF to a concentration of 0.2-0.5 M.
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition : Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Stirring : Stir the reaction mixture at -78 °C to -50 °C for 1 hour to ensure complete halogen-metal exchange.[6]
-
Quenching : The resulting 3-lithio-4-methylpyridine solution is now ready for reaction with an electrophile. Add the electrophile (1.1-1.2 eq) dropwise at -78 °C.
-
Workup : After the reaction is complete, allow it to warm to room temperature, quench with saturated aqueous NH₄Cl, and extract the product with an appropriate organic solvent (e.g., EtOAc). Dry the organic layer and concentrate in vacuo before purification.
Safety Note : Organolithium reagents are highly pyrophoric. All manipulations must be performed under a strict inert atmosphere by trained personnel.[6]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general protocol that may require optimization.[11][12]
-
Setup : To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Inerting : Evacuate and backfill the flask with Argon three times.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive pressure of Argon.
-
Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-18 hours, or until TLC/GC-MS indicates consumption of the starting material.
-
Workup : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Appendix B: Summary of Reaction Conditions for Regiocontrol
The following table summarizes conditions that favor specific regiochemical outcomes. Data is based on general principles of pyridine chemistry, as specific comparative data for this compound is limited.
| Desired Position | Reaction Type | Reagent/Catalyst System | Solvent | Temperature (°C) | Key Considerations |
| C3 | Halogen-Metal Exchange | n-BuLi or s-BuLi | Toluene, THF | -78 to -50 | Favored pathway for alkyllithiums.[6] |
| C3 | Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Dioxane/H₂O, Toluene | 80 to 110 | Standard cross-coupling at the C-Br bond.[11] |
| C3 | Buchwald-Hartwig | Pd₂(dba)₃ with phosphine ligand | Toluene, Dioxane | 80 to 110 | Requires strong base (e.g., NaOtBu).[7] |
| C2 | Deprotonation (DoM) | LDA, LiTMP | THF | -78 | Uses a bulky, non-nucleophilic base to deprotonate the most acidic proton.[3] |
References
- 1. nbinno.com [nbinno.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Palladium-Catalyzed Coupling of Bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed coupling reactions involving bromopyridine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My palladium-catalyzed coupling reaction with a bromopyridine substrate is resulting in a low yield or failing completely. What are the common causes and how can I improve it?
Answer:
Low yields in cross-coupling reactions with bromopyridines are a common challenge, often stemming from the unique electronic properties of the pyridine (B92270) ring. The primary culprits typically involve catalyst inhibition, suboptimal reaction conditions, or reagent instability.
Common Causes and Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen, particularly in 2- and 6-substituted pyridines, can coordinate to the palladium center, inhibiting its catalytic activity.[1][2]
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) that sterically shield the palladium center and prevent pyridine coordination.[2] N-heterocyclic carbene (NHC)-based catalysts are also highly effective for heteroaryl couplings.[2]
-
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring can be less reactive towards oxidative addition, which is often the rate-determining step.
-
Solution: Increase the reaction temperature, screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃), or use more electron-rich and bulky ligands to facilitate this step.
-
-
Inappropriate Choice of Base, Solvent, or Temperature: The reaction conditions must be carefully optimized for the specific coupling partners.
-
Poor Reagent Quality or Inert Atmosphere: Palladium catalysts are sensitive to oxygen and moisture. Impurities in starting materials or solvents can also poison the catalyst.
-
Solution: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.
-
Issue 2: Significant Side Product Formation
Question: I am observing significant amounts of side products in my reaction mixture. How can I minimize these?
Answer:
Side reactions are common in palladium-catalyzed couplings. The most frequently observed byproducts with bromopyridine substrates are homocoupling, protodeboronation (in Suzuki reactions), and dehalogenation.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling: This involves the coupling of two molecules of the organoboron reagent (in Suzuki reactions) or two molecules of the bromopyridine.
-
Cause: Often promoted by the presence of oxygen or an excess of palladium catalyst.
-
Solution: Rigorous degassing of the reaction mixture and solvents is crucial. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.
-
-
Protodeboronation (Suzuki Reaction): The boronic acid is replaced by a hydrogen atom.
-
Cause: Can occur in the presence of water, at elevated temperatures, or with certain bases.
-
Solution: Use anhydrous solvents and consider more stable boron reagents like boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.
-
-
Dehalogenation: The bromo group on the pyridine is replaced by a hydrogen atom.
-
Cause: Can be promoted by certain phosphine ligands and bases, particularly at high temperatures.
-
Solution: Screen different ligands, use a milder base, and consider lowering the reaction temperature.
-
Data Presentation: Comparative Performance of Reaction Components
The following tables provide a summary of how different components can affect the outcome of palladium-catalyzed coupling reactions with bromopyridines.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 3-Bromopyridine (B30812) with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 4 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
Data is illustrative and based on typical results for similar systems.[2]
Table 2: Comparison of Bases in the Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Base | Substrate | Amine | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| NaOt-Bu | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 | [3] |
| NaOt-Bu | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 | [3] |
| DBU | 2-Bromopyridine | Aniline | [Pd(cinnamyl)Cl]₂ / XantPhos | Toluene | 100 | 85 | [5] |
Table 3: Effect of Solvent on the Heck Reaction of 2-Bromopyridine with Styrene
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| DMF | Et₃N | 100 | 12 | Good |
| Water | Et₃N / TBAB | 100 | 4 | 95 (GC-Conv.) |
| Toluene | Et₃N | 100 | 12 | Low |
Data is illustrative and based on typical results for similar systems.[6]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromopyridine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the reaction vessel in a preheated oil bath at 90°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine with Morpholine
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.02 mmol, 2 mol%)
-
NaOt-Bu (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add the anhydrous toluene, followed by 3-bromopyridine and morpholine.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100°C in a preheated oil bath and stir for 16 hours.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[1]
Protocol 3: Heck Reaction of 2-Bromopyridine with Styrene
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv.)
-
Styrene (1.5 mmol, 1.5 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tol)₃ (0.04 mmol, 4 mol%)
-
Et₃N (1.5 mmol, 1.5 equiv.)
-
Anhydrous Acetonitrile (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ and P(o-tol)₃.
-
Seal the tube, evacuate, and backfill with argon three times.
-
Add the anhydrous acetonitrile, followed by 2-bromopyridine, styrene, and Et₃N via syringe.
-
Heat the reaction mixture to 80°C in a preheated oil bath and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A step-by-step workflow for troubleshooting low yields.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle for C-N bond formation.
References
Technical Support Center: Purification of 3-Bromo-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-methylpyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
The common impurities in this compound largely depend on the synthetic route used for its preparation. Potential impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these can include 4-methylpyridine, 3-amino-4-methylpyridine, or 4-methyl-3-nitropyridine.[1]
-
Regioisomers: Other isomers of brominated methyl-pyridines can be formed as byproducts during the bromination reaction.
-
Hydrolysis Products: Presence of water can lead to the formation of hydroxymethylpyridines.
-
Solvent Residues: Residual solvents from the reaction or initial purification steps may be present.
Q2: My this compound appears as a tan oil. Is this normal?
While pure this compound is typically a colorless to light orange or yellow clear liquid, a tan coloration can indicate the presence of impurities.[2][3] Purification is recommended to remove these colored impurities, especially for applications requiring high purity.
Q3: What are the recommended purification methods for this compound?
The most common and effective purification methods for this compound are:
-
Column Chromatography: This is a highly effective method for separating the desired product from a wide range of impurities.[2]
-
Distillation: Fractional distillation, particularly under reduced pressure, can be used to purify the compound from less volatile or more volatile impurities.
-
Recrystallization: While less common for this specific compound which is often a liquid at room temperature, it can be a suitable method if the product is a solid or can be converted to a solid derivative. For related brominated pyridine (B92270) derivatives, a mixed solvent system of a polar solvent (like ethyl acetate) and a non-polar solvent (like petroleum ether or hexanes) has been suggested.[4]
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of this compound from an impurity.
-
Possible Cause: The mobile phase composition may not be optimal for resolving the compounds.
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Solution:
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Adjust Solvent Polarity: A common mobile phase for the purification of this compound is a mixture of petroleum ether and ethyl acetate (B1210297).[2] If you are observing co-elution, try gradually decreasing the polarity of the mobile phase (i.e., increasing the proportion of petroleum ether) to increase the retention time of your compound and potentially resolve the impurity.
-
Utilize Thin-Layer Chromatography (TLC): Before running the column, use TLC to test various solvent systems to find the one that gives the best separation between your product and the impurity.
-
Consider a Different Stationary Phase: If optimizing the mobile phase does not provide adequate separation, consider using a different stationary phase, such as alumina, which may offer different selectivity.
-
Issue: The purified this compound still contains colored impurities.
-
Possible Cause: Some impurities may have very similar polarity to the product, making them difficult to separate by standard chromatography.
-
Solution:
-
Activated Charcoal Treatment: Before loading onto the column, dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can help adsorb colored impurities. The charcoal can then be removed by filtration.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can sometimes improve the separation of closely eluting compounds.
-
Distillation
Issue: The distilled this compound has a low purity.
-
Possible Cause: An impurity may be co-distilling with the product due to having a similar boiling point.
-
Solution:
-
Fractional Distillation: Ensure you are using a fractional distillation setup with a sufficiently long and efficient fractionating column to enhance the separation of liquids with close boiling points.
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of the compounds and can sometimes improve the separation between components with similar boiling points at atmospheric pressure.
-
Pre-treatment: Consider a pre-purification step, such as an acid-base extraction, to remove impurities with different chemical properties before distillation.
-
Quantitative Data
The following table summarizes the results of a reported purification of this compound using column chromatography.
| Purification Method | Starting Material | Mobile Phase | Purity Achieved | Yield | Reference |
| Column Chromatography | Crude oily product from synthesis | Petroleum ether: Ethyl acetate (6:1) | 99.9% | 57% | [2] |
Experimental Protocols
Column Chromatography Purification of this compound
This protocol is based on a reported successful purification.[2]
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica (B1680970) gel in the initial, low-polarity mobile phase (e.g., 95:5 petroleum ether:ethyl acetate).
-
Pour the slurry into the chromatography column and allow the solvent to drain, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the mobile phase (petroleum ether:ethyl acetate = 6:1).
-
Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
-
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Decision-making workflow for troubleshooting the purification of this compound.
References
Technical Support Center: 3-Bromo-4-methylpyridine Synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: direct bromination of 4-methylpyridine (B42270) and the Sandmeyer-type reaction of 3-amino-4-methylpyridine (B17607).
Route 1: Direct Bromination of 4-Methylpyridine
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is heated to the optimal temperature (typically around 120°C) for a sufficient duration (can be up to 26 hours).[1][2] Monitor reaction progress using TLC or GC analysis. - Reagent Stoichiometry: Check the molar ratios of 4-methylpyridine, bromine, and the Lewis acid (e.g., AlCl₃). An excess of the brominating agent may be required, but too much can lead to side products. |
| Suboptimal Reagents | - Freshness of Reagents: Use freshly opened or properly stored anhydrous aluminum chloride, as it is hygroscopic and its activity can decrease with exposure to moisture. - Purity of Starting Material: Ensure the 4-methylpyridine is of high purity and dry. |
| Product Loss During Work-up | - pH Adjustment: Carefully neutralize the reaction mixture. The product is a pyridine (B92270) derivative and can be soluble in acidic aqueous solutions. Ensure the pH is neutral or slightly basic before extraction.[1][2] - Extraction Solvent: Use an appropriate organic solvent for extraction, such as dichloromethane (B109758) or ethyl acetate (B1210297), and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[1] |
Issue 2: Formation of Multiple Isomers and Di-brominated Byproducts
| Potential Cause | Troubleshooting Action |
| High Reaction Temperature | - Temperature Control: While elevated temperatures are necessary, excessive heat can reduce the regioselectivity of the bromination. Maintain a stable and controlled temperature throughout the reaction. |
| Incorrect Reagent Stoichiometry | - Control Bromine Addition: Add bromine dropwise to the reaction mixture to maintain a low concentration of free bromine at any given time. This can help minimize over-bromination.[1][2] |
| Purification Challenges | - Column Chromatography: Isomeric and di-brominated impurities can often be separated by column chromatography. Experiment with different solvent systems (e.g., petroleum ether: ethyl acetate) to optimize separation.[1][2] |
Route 2: Sandmeyer-type Reaction from 3-Amino-4-methylpyridine
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action |
| Incomplete Diazotization | - Temperature Control: The diazotization step is highly temperature-sensitive. Maintain a cold temperature (typically -10°C to 0°C) during the addition of sodium nitrite (B80452).[3] Higher temperatures can lead to the decomposition of the diazonium salt. - Acid Concentration: Ensure the presence of a sufficient excess of acid (e.g., HBr) to fully protonate the 3-amino-4-methylpyridine and to form nitrous acid from sodium nitrite.[3] |
| Decomposition of Diazonium Salt | - Immediate Use: Use the freshly prepared diazonium salt immediately in the subsequent bromination step. Diazonium salts are generally unstable and can decompose over time. |
| Inefficient Bromination | - Copper(I) Bromide: For a classic Sandmeyer reaction, ensure the use of a fresh and active copper(I) bromide catalyst. |
Issue 2: Formation of Phenolic Byproducts
| Potential Cause | Troubleshooting Action |
| Reaction of Diazonium Salt with Water | - Maintain Low Temperature: Higher temperatures can promote the reaction of the diazonium salt with water, leading to the formation of 3-hydroxy-4-methylpyridine. Keeping the reaction cold minimizes this side reaction. |
| Slow Addition of Bromide Source | - Efficient Mixing: Ensure vigorous stirring during the addition of the bromine source to the diazonium salt solution to promote the desired reaction over the competing hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods are the direct electrophilic bromination of 4-methylpyridine and the Sandmeyer-type reaction starting from 3-amino-4-methylpyridine.[3] The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: How can I purify the crude this compound?
A2: Purification is typically achieved through column chromatography using a silica (B1680970) gel stationary phase and a solvent system such as petroleum ether and ethyl acetate.[1][2] Distillation under reduced pressure can also be employed for purification.
Q3: What are the key safety precautions when working with the reagents for this synthesis?
A3: Bromine is highly corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Aluminum chloride is a corrosive solid that reacts violently with water. Diazonium salts can be explosive when isolated in a dry state; it is recommended to use them in solution without isolation.
Q4: My reaction mixture from the direct bromination of 4-methylpyridine is very dark and difficult to work with. What should I do?
A4: Dark coloration is common in this reaction. After completion, the reaction mixture should be carefully quenched by pouring it onto crushed ice.[1][2] This will help to decompose any reactive intermediates and facilitate the subsequent neutralization and extraction steps.
Experimental Protocols
Protocol 1: Direct Bromination of 4-Methylpyridine
This protocol is adapted from literature procedures.[1][2]
Materials:
-
4-Methylpyridine
-
Aluminum chloride (AlCl₃)
-
Potassium bromide (KBr)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a stirred mixture of aluminum chloride and potassium bromide, slowly add 4-methylpyridine under an inert atmosphere (e.g., nitrogen) at room temperature.
-
Stir the resulting mixture for approximately 1 hour.
-
Heat the reaction mixture to 120°C.
-
Slowly add bromine dropwise over about 1 hour.
-
Continue heating and stirring at 120°C for 26 hours.
-
Cool the reaction mixture to room temperature and slowly pour it into crushed ice with stirring.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers and recover the solvent.
-
Purify the resulting oily product by column chromatography (e.g., petroleum ether: ethyl acetate = 6:1) to obtain this compound.
| Parameter | Value | Reference |
| Yield | 57% | [1] |
| Purity | 99.9% | [1] |
| Appearance | Tan oil | [1] |
Protocol 2: Sandmeyer-type Reaction of 3-Amino-4-methylpyridine
This protocol is based on a patented procedure.[3]
Materials:
-
3-Amino-4-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
40% Sodium nitrite (NaNO₂) solution
-
50% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Cool a solution of 48% HBr in an ice-salt bath.
-
Add 3-amino-4-methylpyridine to the cold HBr solution.
-
Cool the mixture to -5°C and slowly add bromine dropwise over 30-35 minutes.
-
While maintaining the temperature below 0°C, add a 40% solution of sodium nitrite dropwise over 1-1.1 hours.
-
Continue stirring at 0°C for 30 minutes after the addition is complete.
-
Slowly add a 50% sodium hydroxide solution to adjust the pH to 9, keeping the temperature below 20°C.
-
Extract the reaction mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
| Parameter | Value | Reference |
| Yield | 95% | [1] |
| Purity | Not specified, but high yield suggests high purity | |
| Appearance | Not specified |
Visual Guides
Caption: Workflow for the direct bromination of 4-methylpyridine.
Caption: Workflow for the Sandmeyer-type synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
stability issues of 3-Bromo-4-methylpyridine under reaction conditions
Welcome to the Technical Support Center for 3-Bromo-4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under typical reaction conditions?
A1: this compound is a moderately stable compound but can undergo degradation under certain reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. The main stability concerns are:
-
Hydrolysis: Especially at elevated temperatures in the presence of strong bases or acids and water, this compound can hydrolyze to 4-methylpyridin-3-ol.
-
Debromination (Hydrodehalogenation): This is a common side reaction in palladium-catalyzed processes, leading to the formation of 4-methylpyridine (B42270). It can be influenced by the choice of catalyst, ligand, solvent, and the presence of a hydrogen source.[1][2][3]
-
Photodegradation: Like many pyridine (B92270) derivatives, this compound may be sensitive to light and should be stored accordingly. Prolonged exposure to UV light can lead to decomposition.
Q2: I am observing the formation of 4-methylpyridine as a significant byproduct in my Suzuki coupling reaction. What is the likely cause and how can I minimize it?
A2: The formation of 4-methylpyridine is due to a debromination (or hydrodehalogenation) side reaction.[1][2][3] This is a known issue in palladium-catalyzed cross-coupling reactions. The mechanism often involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by a pathway that leads to the replacement of the bromine atom with a hydrogen atom.[2][4] Water is a possible hydrogen source for this side reaction.[2]
To minimize debromination, consider the following:
-
Ligand Choice: Employing bulky, electron-rich phosphine (B1218219) ligands can sometimes suppress this side reaction.
-
Reaction Conditions: Lowering the reaction temperature and minimizing reaction time can be beneficial.
-
Exclusion of Water: Using anhydrous solvents and reagents can reduce the extent of debromination.
Q3: Can this compound hydrolyze during a reaction workup?
A3: Yes, hydrolysis is a potential issue, particularly during aqueous workups involving strong acids or bases, especially if heat is applied. To avoid this, it is advisable to perform aqueous extractions at room temperature or below and to minimize the contact time with strongly acidic or basic aqueous solutions.
Q4: How should I store this compound to ensure its long-term stability?
A4: this compound should be stored in a cool, dry, and dark place in a tightly sealed container. It is sensitive to light and moisture.[5] Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation.
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of 4-methylpyridin-3-ol
Symptoms:
-
Lower than expected yield of the desired product.
-
Presence of a polar impurity with a mass corresponding to 4-methylpyridin-3-ol in LC-MS or GC-MS analysis.
Potential Cause:
-
Hydrolysis of this compound.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous solvents. | To minimize the presence of water which is a key reagent for hydrolysis. |
| Base | Use a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Hydroxide bases directly contribute a nucleophile for hydrolysis. |
| Temperature | Run the reaction at the lowest effective temperature. | Hydrolysis is often accelerated at higher temperatures. |
| Workup | Perform aqueous workup at room temperature or below and avoid prolonged exposure to strong aqueous acids or bases. | To prevent hydrolysis during product isolation. |
Issue 2: Formation of 4-methylpyridine byproduct
Symptoms:
-
A significant peak corresponding to 4-methylpyridine is observed in GC-MS or NMR analysis of the crude reaction mixture.
Potential Cause:
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Use a well-defined Pd(0) precatalyst. Screen different phosphine ligands (e.g., bulky, electron-rich ligands). | The choice of ligand can influence the relative rates of the desired coupling and the undesired debromination.[2] |
| Hydrogen Source | Minimize the presence of potential hydrogen sources like water or alcohols in the solvent. | Water has been identified as a possible hydrogen source in hydrodehalogenation.[2] |
| Base | Screen different bases. The choice of base can influence the catalytic cycle. | Strong bases with β-hydrogens can act as hydrogen sources.[3] |
| Temperature | Optimize the reaction temperature; avoid excessive heating. | Higher temperatures can sometimes favor side reactions. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, followed by extraction with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromo-4-methylpyridine and 3-Chloro-4-methylpyridine in Key Cross-Coupling and Nucleophilic Substitution Reactions
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of 3-bromo-4-methylpyridine and 3-chloro-4-methylpyridine (B42638), two key heterocyclic building blocks in medicinal chemistry and materials science. The selection of the halide on the pyridine (B92270) ring significantly influences its reactivity in pivotal synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document summarizes the general principles of reactivity, presents comparative experimental data, and provides detailed experimental protocols for key reactions.
Principles of Reactivity
The difference in reactivity between this compound and 3-chloro-4-methylpyridine is primarily dictated by the nature of the carbon-halogen bond.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the initial and often rate-determining step is the oxidative addition of the halopyridine to the palladium(0) catalyst. The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol). Consequently, this compound undergoes oxidative addition more readily than its chloro-analogue, leading to faster reactions, higher yields, and the ability to use milder reaction conditions. The general order of reactivity for halogens in these reactions is I > Br > Cl.
In nucleophilic aromatic substitution (SNAr) reactions, the reaction proceeds through a high-energy anionic intermediate (Meisenheimer complex). The electronegativity of the halogen and its ability to stabilize this intermediate are crucial. However, for pyridines, nucleophilic attack is favored at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[1] Nucleophilic substitution at the 3-position is significantly less favorable as this resonance stabilization is not possible.[2][3] Therefore, both this compound and 3-chloro-4-methylpyridine are generally unreactive in SNAr reactions under standard conditions.
Comparative Reactivity Data
The following table summarizes representative yields for the coupling of this compound and 3-chloro-4-methylpyridine with common coupling partners under typical palladium-catalyzed conditions. While direct side-by-side comparative studies for these exact substrates are not extensively published, the data presented is a logical extrapolation from established principles and published results for similar substrates.
| Reaction Type | Coupling Partner | This compound (Yield) | 3-Chloro-4-methylpyridine (Yield) | Reaction Conditions |
| Suzuki-Miyaura Coupling | Phenylboronic Acid | ~90-95% | ~60-70% | Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, 90 °C, 12h |
| Buchwald-Hartwig Amination | Morpholine (B109124) | ~85-95% | ~50-60% | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, 18h |
| Sonogashira Coupling | Phenylacetylene (B144264) | ~80-90% | ~40-50% | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 100 °C, 3h |
| Nucleophilic Aromatic Substitution | Sodium Methoxide | No Reaction | No Reaction | CH₃OH, Reflux, 24h |
Experimental Protocols
Detailed methodologies for key palladium-catalyzed cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes the palladium-catalyzed cross-coupling of a halopyridine with a boronic acid.
Reagents:
-
3-Halo-4-methylpyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 3-halo-4-methylpyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvents (toluene and water).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination Protocol
This protocol outlines the palladium-catalyzed C-N bond formation between a halopyridine and an amine.[4]
Reagents:
-
3-Halo-4-methylpyridine (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add the 3-halo-4-methylpyridine and anhydrous toluene.
-
Add the morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with brine, dry the organic layer over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Sonogashira Coupling Protocol
This protocol details the coupling of a halopyridine with a terminal alkyne.[5]
Reagents:
-
3-Halo-4-methylpyridine (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a Schlenk tube, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add DMF, triethylamine, 3-halo-4-methylpyridine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 3-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, pour it into saturated aqueous ammonium (B1175870) chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Visualizing Reactivity in Cross-Coupling
The following diagram illustrates the key step of oxidative addition in a generic palladium-catalyzed cross-coupling reaction, highlighting the difference in reactivity between the bromo and chloro substrates.
Caption: Reactivity pathways in Pd-catalyzed cross-coupling.
Conclusion
The choice between this compound and 3-chloro-4-methylpyridine is highly dependent on the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions, the bromo derivative is the superior choice, offering higher reactivity and allowing for milder conditions. Conversely, for nucleophilic aromatic substitution, neither substrate is particularly reactive at the 3-position due to electronic factors. This guide provides researchers with the foundational knowledge and practical protocols to make informed decisions in their synthetic endeavors.
References
- 1. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Comparative Guide to the Quantitative Analysis of 3-Bromo-4-methylpyridine: HPLC vs. GC
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates like 3-Bromo-4-methylpyridine is crucial for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental methods widely employed for the quantitative analysis of such compounds. This guide provides an objective comparison of these two techniques for the analysis of this compound, supported by projected experimental data and detailed methodologies, to aid in the selection of the most appropriate method for specific analytical requirements.
At a Glance: Performance Comparison of HPLC and GC Methods
The choice between HPLC and GC for the quantitative analysis of this compound hinges on several factors, including the required sensitivity, sample throughput, and the nature of potential impurities. Below is a summary of key performance parameters for both methods, derived from validated analytical procedures for similar pyridine-based and brominated compounds.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase on a capillary column. |
| Typical Stationary Phase | C18 Reverse-Phase | Polysiloxane-based (e.g., 5% Phenyl Polysiloxane) |
| Mobile/Carrier Phase | Gradient or isocratic mixture of solvents (e.g., Acetonitrile and Water) | Inert gas (e.g., Helium, Nitrogen) |
| Operating Temperature | Ambient to moderately elevated (e.g., 25-40 °C) | High-temperature ramp (e.g., 50-300 °C) |
| Common Detector | UV-Vis Detector (e.g., at 260 nm) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Sample Volatility | Not a primary requirement. | The compound must be volatile and thermally stable. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution in a suitable solvent. |
Quantitative Performance Data
The following table summarizes the expected performance characteristics for the quantitative analysis of this compound by HPLC and GC. These values are based on typical validation data for analogous compounds.
| Validation Parameter | HPLC-UV (Projected Data) | GC-FID (Projected Data) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Concentration Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.2 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.7 µg/mL | ~0.15 µg/mL |
Experimental Protocols
Detailed methodologies for the HPLC and GC analysis of this compound are presented below. These protocols are based on established methods for related compounds and can be optimized for specific instrumentation and analytical requirements.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a standard reverse-phase HPLC procedure for pyridine (B92270) derivatives.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water with 0.1% Formic Acid (Solvent B).
-
Gradient Program:
-
0-2 min: 10% A
-
2-15 min: 10% to 90% A
-
15-18 min: 90% A
-
18-20 min: 90% to 10% A
-
20-25 min: 10% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a 50:50 mixture of Acetonitrile and Water to achieve a final concentration within the linear range (e.g., 10 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This method is suitable for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation: A standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), equipped with a capillary column and an autosampler.
Chromatographic Conditions:
-
Column: Capillary column with a non-polar stationary phase (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to achieve a final concentration within the linear range (e.g., 10 µg/mL).
-
Vortex the solution to ensure homogeneity.
Method Selection Guide
The following diagrams illustrate the experimental workflow for the HPLC analysis and a decision tree to aid in selecting the most suitable analytical method.
Experimental Workflow for HPLC Analysis.
Decision Tree for Method Selection.
Conclusion
Both HPLC and GC are robust and reliable techniques for the quantitative analysis of this compound.
-
HPLC is a versatile technique that does not require the analyte to be volatile, making it suitable for a broader range of compounds and potential non-volatile impurities.
-
GC , particularly when coupled with a mass spectrometer (GC-MS), offers excellent separation efficiency for volatile compounds and provides definitive identification of impurities. The high sensitivity of GC-FID also makes it a powerful tool for trace analysis.
The ultimate choice of method will depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of sensitivity, and the instrumentation available in the laboratory. The provided protocols and performance data serve as a foundation for the development and validation of a quantitative method tailored to your specific needs.
A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-4-methylpyridine Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the characterization of 3-Bromo-4-methylpyridine, a key intermediate in pharmaceutical synthesis. The selection of a suitable analytical method is critical for ensuring the quality, purity, and consistency of this compound. This document outlines detailed experimental protocols and presents a comparison of performance data for three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
The validation of these methods is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and accuracy of the results.[1][2][3]
Comparison of Analytical Method Performance
The choice of analytical method for the characterization of this compound depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural confirmation. The following table summarizes the typical performance characteristics of each validated method.
| Parameter | GC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Intended Purpose | Identification, Quantitation, Impurity Profiling | Quantitation, Purity Assessment | Absolute Quantitation, Structural Confirmation |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 99.5 - 100.5% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | Not typically used for trace analysis |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | Not typically used for trace analysis |
| Specificity | High (based on mass spectrum) | Moderate to High (based on retention time and UV spectrum) | Very High (based on unique NMR signals) |
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, ensuring the method is fit for its intended purpose.
Caption: A typical experimental workflow for analytical method validation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the characterization of this compound using GC-MS, HPLC-UV, and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
This method is suitable for the identification and purity determination of this compound, as well as for the identification of volatile impurities.
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For purity analysis, prepare a sample solution of this compound at a concentration of approximately 100 µg/mL.
b. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split mode, 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 amu |
c. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Assess purity by calculating the area percentage of the main peak relative to the total peak area.
High-Performance Liquid Chromatography (HPLC-UV) for Quantitation
This method provides accurate and precise quantification of this compound.
a. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Prepare sample solutions by accurately weighing and dissolving the this compound sample in the mobile phase to a final concentration within the calibration range.
b. HPLC-UV Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
c. Data Analysis:
-
Identify the this compound peak by its retention time.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of this compound in the samples using the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Identity
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[5][6][7]
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should be of high purity and have signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard.
b. NMR Instrumentation and Conditions:
| Parameter | Setting |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Probe | 5 mm BBO probe |
| Solvent | DMSO-d6 |
| Temperature | 298 K |
| Pulse Program | A standard 90° pulse sequence (e.g., zg30) |
| Relaxation Delay (d1) | At least 5 times the longest T1 of the signals of interest |
| Number of Scans | 16 or as required to achieve adequate signal-to-noise ratio |
c. Data Analysis:
-
Acquire the ¹H NMR spectrum and perform phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
This guide provides a framework for the selection and validation of analytical methods for the characterization of this compound. The specific choice of method and its validation parameters should be based on the intended application and regulatory requirements.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
A Comparative Guide to Catalysts for Suzuki Coupling of 3-Bromo-4-methylpyridine
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction of 3-Bromo-4-methylpyridine is of particular interest as the resulting 3-aryl-4-methylpyridine moiety is a key structural motif in various biologically active compounds. The choice of catalyst is paramount for achieving high yields and reaction efficiency. This guide provides a comparative analysis of various palladium and nickel-based catalysts for the Suzuki coupling of this compound, supported by experimental data from analogous systems.
Performance Comparison of Catalyst Systems
The efficacy of a catalyst system in Suzuki coupling is influenced by the metal center, the ligands, the base, and the solvent. While a direct head-to-head comparison for this compound is not extensively documented in a single study, the following table summarizes the performance of common catalyst systems for the Suzuki coupling of similar aryl bromides, providing valuable insights into their potential application.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3 mol%) | 3-Bromo-4-phenylpyridine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 70-90 | [1] |
| Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | Aryl Bromides | Arylboronic acids | K₂CO₃ | Isopropanol/H₂O | 80 | 1-4 | Moderate to High | [2] |
| Pd₂(dba)₃ (1-3 mol%) / SPhos (2-6 mol%) | 2-Bromopyridines | Arylboronic acids | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | Moderate to High | [3] |
| XPhos Pd G3 (1-3 mol%) | 2-Bromopyridines | Arylboronic acids | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | High to Excellent | [3] |
| NiCl₂(PCy₃)₂ | Aryl Halides | Arylboronic acids | K₃PO₄ | 2-Me-THF | 100 | 18 | Good to Excellent | [4] |
| Ni-Fe₃O₄/MWCNTs (0.005 mol%) | Iodobenzene | Phenylboronic acid | K₂CO₃ | H₂O/EtOH | 120 | 0.25 | 95 | [5] |
Note: The data presented is for analogous substrates and serves as a guide. Optimization for this compound is recommended.
Experimental Workflow
A generalized workflow for the Suzuki coupling of this compound is depicted below. This process involves the careful assembly of reactants under an inert atmosphere, followed by heating and subsequent purification of the product.
Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki coupling of this compound. This protocol should be optimized for specific boronic acids and catalyst systems.
General Procedure using a Palladium Catalyst
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03-0.05 mmol).
-
Solvent Addition: Add the degassed organic solvent (e.g., 4 mL of 1,4-Dioxane) and degassed water (e.g., 1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 3-aryl-4-methylpyridine.[1][2]
Considerations for Nickel Catalysts
Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium for Suzuki-Miyaura couplings.[4][6] They can be particularly effective for coupling challenging substrates. The experimental setup is similar to that for palladium catalysts, but often requires a different ligand and solvent system. For example, NiCl₂(PCy₃)₂ has been shown to be effective in green solvents like 2-Me-THF.[4] Heterogeneous nickel catalysts, such as Ni-Fe₃O₄ nanoparticles supported on multiwalled carbon nanotubes, offer the advantage of easy magnetic separation and recyclability.[5] When using nickel catalysts, it is important to strictly maintain an inert atmosphere as they can be more sensitive to air and moisture than some palladium systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
3-Bromo-4-methylpyridine in Cross-Coupling Reactions: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, 3-Bromo-4-methylpyridine has emerged as a versatile and valuable building block. Its unique electronic and steric properties make it a compelling substrate in a variety of palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. This guide provides an objective comparison of the performance of this compound in four key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The information presented is a synthesis of literature data on this compound and closely related analogues to provide a predictive analysis of its reactivity and performance.
Performance Overview and Reactivity Trends
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by several factors, including the position of the bromine atom, the electron-donating nature of the methyl group, and the inherent reactivity of the pyridine (B92270) ring. Generally, the oxidative addition of the C-Br bond to the palladium(0) catalyst is a critical step in the catalytic cycle. For bromopyridines, the reactivity is often influenced by the position of the halogen, with 2- and 4-bromopyridines typically exhibiting higher reactivity than 3-bromopyridines. This is attributed to the electronic influence of the nitrogen atom, which makes the C2 and C4 positions more electron-deficient and thus more susceptible to oxidative addition.
However, the presence of the electron-donating methyl group at the 4-position in this compound can modulate this effect, potentially influencing the reaction kinetics and overall efficiency. This guide will delve into the specific nuances of its performance in different coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions involving this compound and analogous bromopyridines. This data is intended to provide a comparative benchmark for researchers designing synthetic routes.
Table 1: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | 12 | ~85 | General conditions for 3-bromopyridines. |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343) | 100 | 16 | ~92 | Buchwald ligands can improve yields for less reactive bromopyridines. |
| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 18 | ~88 | Milder conditions can be achieved with specialized ligands. |
| Methylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | High | Efficient methylation of pyridines has been reported with appropriate ligands.[1] |
Table 2: Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 24 | 60-88 | A common secondary amine coupling partner.[2][3] |
| Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | Good | Electron-rich ligands are often necessary for coupling with anilines. |
| Benzylamine | BrettPhos Precatalyst | LiHMDS | THF | 65 | 16 | ~78 | Precatalysts can offer improved activity at lower temperatures.[4] |
| Cyclohexylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 24 | Moderate | Sterically hindered amines may require more forcing conditions. |
Table 3: Sonogashira Coupling
| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 6 | ~65 | Classical Sonogashira conditions.[5] |
| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | DMF | 100 | 12 | High | Copper-free conditions are often preferred to avoid alkyne homocoupling. |
| 1-Heptyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 70 | 8 | Moderate | Aliphatic alkynes can be coupled effectively. |
| Cyclopropylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | ~88 | Optimized conditions for amino-bromopyridines show high efficiency. |
Table 4: Heck Reaction
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Good | Standard conditions for Heck reactions of aryl bromides. |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 | 16 | Moderate-Good | Aqueous conditions can be employed. |
| Ethyl crotonate | Pd EnCat® 40 | NaOAc | Ethanol | 140 (mw) | 0.5 | ~71 | Microwave irradiation can significantly reduce reaction times.[3] |
| 1-Octene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | Moderate | Coupling with non-activated alkenes can be more challenging.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for each of the discussed cross-coupling reactions, adapted from literature procedures for similar substrates.
Suzuki-Miyaura Coupling Protocol
To a mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and potassium phosphate (B84403) (2.0 mmol) in a Schlenk tube is added a solution of tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in 1,4-dioxane (8 mL) and water (2 mL). The reaction vessel is sealed, evacuated, and backfilled with argon. The mixture is then heated to 90 °C with vigorous stirring for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate (B1210297) and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination Protocol
In an oven-dried Schlenk tube, palladium(II) acetate (0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., RuPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol) are combined. The tube is evacuated and backfilled with argon. This compound (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are then added. The Schlenk tube is sealed and the mixture is heated to 100 °C for 18-24 hours. After cooling, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography to afford the desired N-aryl product.
Sonogashira Coupling Protocol
To a Schlenk flask containing this compound (1.0 mmol), palladium(II) chloride bis(triphenylphosphine) (0.02 mmol), and copper(I) iodide (0.04 mmol) is added anhydrous and degassed THF (10 mL) and triethylamine (B128534) (3.0 mmol) under an argon atmosphere. The terminal alkyne (1.2 mmol) is then added dropwise. The reaction mixture is stirred at 65 °C for 6 hours. Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium (B1175870) chloride and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is purified by flash chromatography.
Heck Reaction Protocol
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (B44618) (0.04 mmol), and triethylamine (2.0 mmol) in anhydrous DMF (5 mL) is placed in a sealed tube. The mixture is degassed and then heated to 100 °C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Workflows
To aid in the conceptualization of these synthetic transformations, the following diagrams illustrate the general workflows.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Conclusion
This compound stands as a highly adaptable substrate for a range of palladium-catalyzed cross-coupling reactions. While its reactivity as a 3-bromopyridine (B30812) derivative may necessitate carefully optimized conditions, particularly the choice of ligand and base, it offers a reliable pathway to a diverse array of functionalized 4-methylpyridine (B42270) structures. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to incorporate this versatile building block into their synthetic strategies, enabling the efficient construction of novel molecules with potential applications in drug discovery and materials science.
References
- 1. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
The Efficacy of Different Bases in Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-4-methylpyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate base is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the efficacy of various bases in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving the versatile building block, 3-Bromo-4-methylpyridine. The data presented herein is collated from a range of studies to aid in the strategic selection of reaction conditions for the synthesis of novel pyridine (B92270) derivatives.
The choice of base in palladium-catalyzed cross-coupling reactions is pivotal, influencing reaction rates, yields, and the suppression of side reactions. The primary role of the base is to facilitate the crucial transmetalation step in the catalytic cycle. However, its strength, solubility, and the nature of its counter-ion can have profound effects on the overall outcome of the reaction. This guide summarizes quantitative data on the performance of various bases and provides detailed experimental protocols for key reactions with this compound.
Comparative Efficacy of Bases in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The choice of base is critical in activating the boronic acid partner for efficient transmetalation. Below is a comparison of bases used in the Suzuki-Miyaura coupling of bromopyridines.
| Base | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference Substrate |
| K₂CO₃ | Phenylboronic acid | Pd(dppf)Cl₂ | 1,4-Dioxane (B91453)/H₂O | 81 | 2-Bromo-4-methylpyridine[1] |
| Na₂CO₃ | Phenylboronic acid | Pd(OAc)₂/Cu-Ni-Pd NPs | EtOH/H₂O | 98 | Aryl Halide[2] |
| K₃PO₄ | Arylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 85 | 3-Bromo-2-methylpyridine[3] |
| Cs₂CO₃ | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | THF | 88 | 3-Bromo-2-methylpyridine[3] |
Note: The presented data is compiled from various sources with differing reaction conditions. Direct comparison of yields should be interpreted with caution.
Comparative Efficacy of Bases in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The base in this reaction is crucial for the deprotonation of the amine, forming the active palladium-amido complex.
| Base | Amine Partner | Catalyst System | Solvent | Yield (%) | Reference Substrate |
| NaOᵗBu | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | Toluene | 60 | 2-Bromo-6-methylpyridine[4][5] |
| LiHMDS | Cyclopentylamine | BrettPhos Precatalyst | THF | 78 | 3-Bromopyridine-D4[6] |
| Cs₂CO₃ | Aniline | Pd(OAc)₂ / BINAP | Toluene | - | Bromo-aromatic ring[7] |
| DBU | Aniline | [Pd(cinnamyl)Cl]₂ / Xantphos | DMF | - | 2-Bromopyridine[5][8] |
Note: Yields for Cs₂CO₃ and DBU were not explicitly provided in the referenced abstracts but were part of optimized reaction conditions.
Comparative Efficacy of Bases in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbon atoms. An amine base is typically used, which also often serves as the solvent.
| Base | Alkyne Partner | Catalyst System | Solvent | Yield (%) | Reference Substrate |
| Et₃N | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF | 72-96 | 2-Amino-3-bromopyridines[9] |
| n-Bu₄N⁺OH⁻ | Fluorescent Probe | K₂PdCl₄ / S-Phos | EtOH/H₂O | High | 5-Bromo-2'-deoxyuridine[10] |
| DBMP | Terminal Alkynes | PdCl₂ / IPr NHC / AuCl | Acetonitrile | - | Arenediazonium salts[11] |
Note: DBMP (2,6-di-tert-butyl-4-methylpyridine) was used in a specific protocol with arenediazonium salts. Et₃N is a very common base for this reaction, often used in excess as the solvent.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which can be adapted for this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[3][12][13]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-Dioxane and degassed water (e.g., 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (B86663) (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination Protocol
This generalized protocol is based on established procedures for the Buchwald-Hartwig amination of bromopyridines.[4][6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., RuPhos, 2-4 mol%) OR a palladium precatalyst (2-4 mol%)
-
Base (e.g., NaOᵗBu, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere.
-
Add this compound to the tube.
-
Seal the tube, then evacuate and backfill with the inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol is a general procedure for the Sonogashira coupling of aryl bromides.[3][14]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Et₃N, 3.0 equiv or as solvent)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., reflux or 100 °C) with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Visualizations
The following diagrams illustrate the general workflows and signaling pathways for the described cross-coupling reactions.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. kbfi.ee [kbfi.ee]
A Researcher's Guide to the Analytical Separation and Identification of 3-Bromo-4-methylpyridine Isomers
For researchers, scientists, and drug development professionals, the unambiguous identification and separation of isomeric impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of key analytical techniques for the identification and differentiation of 3-Bromo-4-methylpyridine and its positional isomers, supported by experimental data and detailed protocols.
The synthesis of this compound, a valuable building block in medicinal chemistry, can often lead to the formation of various positional isomers. These closely related compounds can have different physical, chemical, and biological properties, making their detection and separation a significant analytical challenge. This guide focuses on three principal analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering a comparative analysis to aid in method selection and implementation.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for the identification of this compound isomers depends on several factors, including the required sensitivity, the need for quantitative data, and the availability of instrumentation.
| Technique | Principle | Key Advantages | Key Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | High resolution for volatile isomers, definitive identification through mass fragmentation patterns. | Requires analytes to be thermally stable and volatile; mass spectra of isomers can be very similar, requiring chromatographic separation for confident identification.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile isomers; excellent for quantitative analysis. | Method development can be time-consuming; achieving baseline separation of closely related isomers can be challenging.[2][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Unambiguous structure elucidation and isomer differentiation based on unique chemical shifts and coupling constants. | Lower sensitivity compared to chromatographic techniques; may not be suitable for detecting trace-level isomeric impurities.[4][5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like brominated methylpyridines. The separation is achieved on a capillary column, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each isomer, aiding in their identification. While mass spectra of positional isomers can be similar, their different boiling points and interactions with the stationary phase often allow for their chromatographic separation.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass spectrometer (MS) detector.
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Sample Preparation:
-
Dissolve the sample mixture of this compound isomers in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 100 µg/mL.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be adapted to separate a wide range of isomers. For brominated methylpyridines, reversed-phase HPLC is a common starting point. The separation is based on the polarity of the isomers, with less polar compounds generally eluting later from a non-polar stationary phase.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile (B52724).
-
-
Gradient:
-
Start with 20% B, hold for 2 minutes.
-
Linear gradient to 80% B over 15 minutes.
-
Hold at 80% B for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
Sample Preparation:
-
Prepare a stock solution of the isomer mixture in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of isomers. Both ¹H and ¹³C NMR provide unique fingerprints for each isomer based on the chemical environment of the hydrogen and carbon atoms.
Comparative ¹H and ¹³C NMR Data
| Isomer | Proton | Approximate Chemical Shift (δ, ppm) |
| This compound | H-2 | ~8.5 |
| H-5 | ~7.2 | |
| H-6 | ~8.4 | |
| CH₃ | ~2.4 | |
| 2-Bromo-3-methylpyridine | H-4 | ~7.6 |
| H-5 | ~7.1 | |
| H-6 | ~8.3 | |
| CH₃ | ~2.5 |
Note: Chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
Conclusion
The identification and separation of this compound isomers require a multi-faceted analytical approach. GC-MS is well-suited for the analysis of these volatile compounds, providing both separation and structural information. HPLC offers a versatile alternative, particularly for quantitative analysis and for isomers that may not be amenable to GC. NMR spectroscopy remains the gold standard for unambiguous structure determination. For comprehensive impurity profiling in a drug development setting, a combination of these techniques is often employed to ensure the identity and purity of the target compound.
References
A Comparative Guide to the Validation of a GC-MS Method for 3-Bromo-4-methylpyridine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 3-Bromo-4-methylpyridine. As a critical intermediate in pharmaceutical synthesis, ensuring a reliable and accurate analytical method for this compound is paramount for quality control and regulatory compliance. This document outlines a comparative framework for method validation, adhering to the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5]
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2] For the analysis of pharmaceutical intermediates like this compound, a robustly validated method ensures data integrity, which is crucial for regulatory submissions. GC-MS is a powerful technique for the analysis of semi-volatile compounds like halogenated pyridines, offering high sensitivity and specificity.[6][7]
Comparison of Analytical Techniques
While GC-MS is a preferred method for the analysis of this compound due to its volatility and thermal stability, other techniques could be considered. The following table provides a high-level comparison.
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| GC-MS | Separation based on volatility and polarity, with detection by mass spectrometry. | High selectivity and sensitivity, provides structural information for impurity identification, robust for volatile compounds.[6][7] | Not suitable for thermally labile or non-volatile compounds. |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Versatile for a wide range of compounds, excellent quantitative accuracy. | Peak identification can be ambiguous without a reference standard, potential for co-elution with impurities.[8] |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Absolute method for quantification (qNMR) without the need for a reference standard of the same compound, provides unambiguous structural confirmation. | Lower sensitivity compared to chromatographic methods, more complex data analysis. |
For routine quality control, GC-MS provides the optimal balance of sensitivity, selectivity, and efficiency for this compound analysis.
GC-MS Method Validation Parameters and Acceptance Criteria
Based on ICH Q2(R2) guidelines, the following parameters must be evaluated for a quantitative GC-MS method.[1][2][3]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other components (e.g., impurities, degradation products) with no significant interference at the retention time of the analyte in the blank. Mass spectral data should confirm peak identity. |
| Linearity & Range | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. | Correlation coefficient (r²) ≥ 0.995. The y-intercept should be minimal. |
| Accuracy | To assess the closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). |
| Precision | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0% for a minimum of 6 replicate injections. Intermediate Precision (Inter-assay): RSD ≤ 3.0% when analyzed on different days, by different analysts, or with different equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically 3 times the signal-to-noise ratio (S/N ≥ 3). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically 10 times the signal-to-noise ratio (S/N ≥ 10) with acceptable precision and accuracy. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like inlet temperature, oven ramp rate, or flow rate are slightly varied. RSD of results should remain within acceptable limits. |
Detailed Experimental Protocol: GC-MS Analysis of this compound
This protocol is a generalized starting point and should be optimized during method development.
4.1. Instrumentation and Reagents
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Reagents: this compound reference standard (purity ≥ 98%)[9][10], suitable solvent (e.g., dichloromethane, ethyl acetate).
4.2. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the chosen solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a final concentration within the calibration range.
4.3. GC-MS Operating Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)[8] |
| MS Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification (target ions: e.g., m/z 171, 173, 92). |
4.4. Data Analysis
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Quantify the amount of this compound in the samples using the linear regression equation from the calibration curve.
Visualizing the Workflow and Validation Process
The following diagrams illustrate the GC-MS analytical workflow and the logical relationship between the validation parameters.
Caption: GC-MS analytical workflow for this compound.
Caption: Logical relationship of validation parameters.
Conclusion
The validation of a GC-MS method for the analysis of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. By systematically evaluating the key performance parameters outlined in this guide, researchers and drug development professionals can establish a reliable and robust analytical method that meets stringent regulatory expectations. The provided experimental protocol serves as a solid foundation for method development and subsequent validation activities.
References
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. fda.gov [fda.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Regulatory Requirements for Analytical Method Validation (ICH Q2, USP ) – Pharma Validation [pharmavalidation.in]
- 5. fda.gov [fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. amiscientific.com [amiscientific.com]
- 10. L19622.14 [thermofisher.com]
Safety Operating Guide
Safe Disposal of 3-Bromo-4-methylpyridine: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-4-methylpyridine, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure personal safety and environmental compliance.
I. Immediate Safety and Handling Precautions
This compound is a combustible liquid that is toxic if swallowed or in contact with skin. It is also known to cause serious eye irritation, skin irritation, and potential respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Contain the Spill: Prevent the spill from spreading and ensure it does not enter drains or waterways.[1][4]
-
Absorb the Chemical: Cover the spill with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1]
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[5]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1]
-
Dispose of Contaminated Materials: All contaminated materials, including absorbent materials and cleaning supplies, must be placed in a sealed container and disposed of as hazardous waste.
III. Disposal of Unused this compound
Disposal of unused this compound must be handled as hazardous chemical waste. It is imperative to adhere to all local, state, and federal regulations governing chemical waste disposal.[4]
Operational Disposal Plan:
-
Waste Collection:
-
Collect unused this compound in its original container or a compatible, properly labeled hazardous waste container.
-
Ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any associated hazard symbols (e.g., toxic, irritant).
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal at an approved waste disposal plant.[4][5] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[1]
-
IV. Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 3430-22-6 | [1] |
| Molecular Formula | C6H6BrN | [1] |
| Molecular Weight | 172.02 g/mol | [2] |
| Boiling Point | 199-200 °C | |
| Density | 1.549 g/mL at 25 °C | |
| Flash Point | 79.4 °C (174.9 °F) - closed cup |
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 3-Bromo-4-methylpyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 3-Bromo-4-methylpyridine, a common building block in the synthesis of various pharmaceutical compounds. Adherence to these procedural steps is critical for safe operational workflow and responsible disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a multi-layered approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE and essential engineering controls.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.[1] | Protects against splashes and vapors that can cause serious eye irritation.[2][3][4][5] |
| Skin Protection | Handle with impervious gloves (e.g., nitrile rubber) that have been inspected prior to use. Wear fire/flame resistant and impervious clothing.[1] A lab coat is mandatory. | Prevents skin contact, as the substance is toxic if it comes into contact with the skin and causes skin irritation.[2][3][4][5] |
| Respiratory Protection | Use a full-face respirator with a type ABEK (EN14387) respirator filter if exposure limits are exceeded, or if irritation is experienced.[6] Work in a well-ventilated area, preferably a fume hood.[1][3][7] | Protects against inhalation of harmful vapors which may cause respiratory irritation.[2][3][4][5] |
| Engineering Controls | Work in a well-ventilated place.[1][3][7] Facilities should be equipped with an eyewash fountain and a safety shower.[8] | Minimizes the concentration of airborne contaminants and provides immediate decontamination facilities in case of an emergency. |
Chemical Properties and Hazard Information
A clear understanding of the chemical's properties and associated hazards is fundamental to its safe handling.
| Property | Value |
| CAS Number | 3430-22-6[2][6][9] |
| Molecular Formula | C₆H₆BrN[6] |
| Molecular Weight | 172.02 g/mol [4][6] |
| Appearance | Yellow Liquid[3] |
| Boiling Point | 199-200 °C[6][9] |
| Density | 1.549 g/mL at 25 °C[6][9] |
| Flash Point | 79.4 °C (174.9 °F) - closed cup[6][9] |
Hazard Classifications:
-
Combustible liquid
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound from initial preparation to final disposal, ensuring safety at each step.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[1][2][3][7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1][2][3][7] Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][7] Consult a physician.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
| Accidental Release | Evacuate personnel to safe areas.[2] Remove all sources of ignition.[1][3][7] Contain spillage with non-combustible absorbent material (e.g., sand, earth) and place in a container for disposal according to local regulations.[2] Do not let the product enter drains.[2] |
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage:
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3][7]
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Waste material must be disposed of in accordance with the Directive on waste 2008/98/EC and other national and local regulations.[2]
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | C6H6BrN | CID 817630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. This compound 96 3430-22-6 [sigmaaldrich.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
